molecular formula C16H15Cl3N4O4 B082449 Disperse brown 1 CAS No. 12236-00-9

Disperse brown 1

Cat. No.: B082449
CAS No.: 12236-00-9
M. Wt: 433.7 g/mol
InChI Key: HXXLWTPFYWMBSC-UHFFFAOYSA-N
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Description

Disperse brown 1 is a useful research compound. Its molecular formula is C16H15Cl3N4O4 and its molecular weight is 433.7 g/mol. The purity is usually 95%.
The exact mass of the compound C.I. This compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3N4O4/c17-12-7-10(22(3-5-24)4-6-25)1-2-15(12)20-21-16-13(18)8-11(23(26)27)9-14(16)19/h1-2,7-9,24-25H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXLWTPFYWMBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066883
Record name C.I. Disperse Brown 1
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Molecular Weight

433.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23355-64-8
Record name Disperse Brown 1
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-((3-Chlorol-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)- bisethanol
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Record name Ethanol, 2,2'-[[3-chloro-4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-
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Record name C.I. Disperse Brown 1
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Record name 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPERSE BROWN 1
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Disperse Brown 1: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of the monoazo dye, Disperse Brown 1. The information is intended for a scientific audience and is presented to facilitate research and development activities.

Chemical Identity and Structure

This compound, identified by the Colour Index number 11152, is a synthetic organic dye used in the textile industry.[1][2] Its chemical structure is characterized by an azo group (-N=N-) linking a substituted nitroaniline with a substituted aniline (B41778) derivative.

The IUPAC name for this compound is 2-[3-chloro-4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol.[3][4][5] It is classified as an azo dye.[1]

Structural Identifiers:

  • SMILES: C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Cl)--INVALID-LINK--[O-])Cl[4][6]

  • InChI: InChI=1S/C16H15Cl3N4O4/c17-12-7-10(22(3-5-24)4-6-25)1-2-15(12)20-21-16-13(18)8-11(23(26)27)9-14(16)19/h1-2,7-9,24-25H,3-6H2[3][4]

  • InChIKey: HXXLWTPFYWMBSC-UHFFFAOYSA-N[4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various applications, including its solubility, stability, and interactions with other substances.

Table 1: General and Physical Properties

PropertyValueReference(s)
Appearance Deep dark brown powder[1][2]
Molecular Formula C₁₆H₁₅Cl₃N₄O₄[1][5][7][8]
Molecular Weight 433.67 g/mol [1][5][7][8]
Density 1.54 g/cm³[9][10]
CAS Number 23355-64-8, 12236-00-9[1][2][3][7]

Table 2: Thermal and Chemical Properties

PropertyValueReference(s)
Boiling Point 647.5 °C at 760 mmHg[9][10][11]
Flash Point 345.4 °C[9][10][11]
Vapor Pressure 1.19E-17 mmHg at 25°C[9][10]
pKa 14.18 ± 0.10 (Predicted)[2][11]
LogP 5.28460 (Predicted)[10]
Solubility Insoluble in water; Soluble in organic solvents like acetone (B3395972) and ethanol.[2][9]

Experimental Protocols

3.1. Synthesis

The primary manufacturing method for this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1][5][12]

Methodology:

  • Diazotization: 2,6-Dichloro-4-nitroaniline is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid) at a low temperature (0-5 °C). This reaction converts the primary aromatic amine into a highly reactive diazonium salt.[5]

  • Azo Coupling: The resulting diazonium salt is then coupled with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[1][7] This electrophilic substitution reaction forms the stable azo bond, resulting in the final this compound molecule.

  • Purification: The crude dye is purified through filtration to separate it from the reaction mixture, followed by washing to remove water-soluble impurities.[5] Further purification can be achieved by crystallization from a suitable solvent.[5]

3.2. Analytical Characterization

The identification and quantification of this compound, particularly in textile samples, can be performed using liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS).[13][14] Spectroscopic methods are also essential for structural elucidation and quality control.

Sample Preparation from Textiles:

  • A known weight (e.g., 1 gram) of the textile sample is taken.

  • The dye is extracted using a suitable organic solvent, such as methanol (B129727) (e.g., 20 mL).[13]

  • The extraction is facilitated by ultrasonication at an elevated temperature (e.g., 50 °C for 30 minutes).[13]

  • The mixture is then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to separate the solid textile material from the liquid extract.[13]

  • The supernatant containing the extracted dye is collected for analysis.

LC/MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) is used.[15]

  • Chromatography: Separation is achieved on a suitable reversed-phase column using a gradient elution with a mobile phase consisting of solvents like methanol, water, and buffers (e.g., ammonium (B1175870) acetate, formic acid).[15]

  • Detection: The mass spectrometer is operated in a mode such as Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity, allowing for both quantification and confirmation of the analyte's identity.[15]

Spectroscopic Analysis:

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol) is recorded to determine its maximum absorption wavelength (λmax), which corresponds to the electronic transitions within the chromophore.[16][17]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to identify the characteristic functional groups present in the molecule, such as O-H, N-H, C-N, C-Cl, N=N, and NO₂ stretching and bending vibrations.[16][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure by providing information about the chemical environment of each hydrogen and carbon atom.[16][18][19]

Visualizations

The following diagrams illustrate the synthesis and analytical workflows for this compound.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A 2,6-Dichloro-4-nitroaniline C Diazonium Salt Intermediate A->C 0-5 °C B NaNO₂ / HCl B->C E Crude this compound C->E Coupling Reaction D N,N-bis(2-hydroxyethyl) -3-chlorobenzenamine D->E F Filtration & Washing E->F G Crystallization F->G H Pure this compound G->H Analytical_Workflow start Textile Sample extraction Solvent Extraction (Methanol, 50°C, Sonication) start->extraction centrifugation Centrifugation (10,000 rpm) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis LC/MS/MS Analysis data Data Acquisition & Processing (Quantification & Identification) analysis->data

References

"Disperse Brown 1" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Disperse Brown 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (C.I. 11152), with a focus on its molecular characteristics and synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical data.

Molecular and Chemical Properties

This compound is a monoazo dye characterized by its brown coloration and application in dyeing synthetic fibers. Its chemical structure and properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₅Cl₃N₄O₄[1][2]
Molecular Weight 433.67 g/mol [1]
IUPAC Name 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol[2]
CAS Number 23355-64-8[2]
Synonyms C.I. This compound, C.I. 11152, 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol[1][2]
Physical Appearance Deep dark brown powder[1]
Solubility Low solubility in water

Synthesis of this compound

The synthesis of this compound is a two-step process characteristic of azo dye production: diazotization followed by an azo coupling reaction.[1] The overall synthetic pathway is illustrated in the diagram below.

Disperse_Brown_1_Synthesis Synthesis of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 2,6-Dichloro-4-nitroaniline (B1670479) B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄ 0-5 °C D This compound B->D Coupling Reaction C N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine C->D

Caption: Two-step synthesis of this compound via diazotization and azo coupling.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of the precursor materials and the final this compound dye. These protocols are based on established methods for analogous chemical transformations.

Synthesis of N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine (Coupling Component)

This procedure involves the reaction of 3-chloroaniline (B41212) with ethylene (B1197577) oxide.

Materials:

  • 3-chloroaniline

  • Ethylene oxide

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in a cooling bath.

  • Charge the flask with 1.0 mole of 3-chloroaniline and a catalytic amount of glacial acetic acid (e.g., 0.1 mole).

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add 2.2 moles of liquefied ethylene oxide dropwise from the dropping funnel, ensuring the reaction temperature is maintained below 10 °C.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.[3]

  • Cool the reaction mixture in an ice bath and neutralize by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

  • Transfer the mixture to a separatory funnel and extract the product with chloroform (B151607) (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.

Synthesis of this compound

This procedure involves the diazotization of 2,6-dichloro-4-nitroaniline and its subsequent coupling with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.

Part A: Diazotization of 2,6-dichloro-4-nitroaniline

Materials:

  • 2,6-dichloro-4-nitroaniline

  • Concentrated sulfuric acid

  • Sodium nitrite (B80452)

  • Glacial acetic acid

Procedure:

  • In a beaker, dissolve 10.0 g of 2,6-dichloro-4-nitroaniline in 10 mL of cold concentrated sulfuric acid.

  • Dilute the solution with 100 mL of glacial acetic acid. The starting material will form a suspension.

  • Prepare nitrosylsulfuric acid by carefully dissolving 3.7 g of sodium nitrite in 26 mL of concentrated sulfuric acid at 0 °C, then heating to 70 °C, and finally cooling back to 0 °C.[4]

  • Add the suspension of 2,6-dichloro-4-nitroaniline to the cold nitrosylsulfuric acid, maintaining the temperature between 5-10 °C during the addition to form the diazonium salt solution.[4]

Part B: Azo Coupling

Materials:

  • Diazonium salt solution from Part A

  • N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine

  • Ice

Procedure:

  • In a separate beaker, dissolve an equimolar amount of N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine in a suitable solvent, such as glacial acetic acid.

  • Cool the coupling component solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the solution of the coupling component with vigorous stirring.

  • Maintain a low temperature (0-5 °C) throughout the addition to ensure efficient coupling.

  • Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • The precipitated this compound dye is then collected by filtration.

  • Wash the product thoroughly with cold water until the filtrate is neutral.

  • Dry the final product in an oven at a controlled temperature (e.g., 60-80 °C).

Applications

This compound is primarily used in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acrylics.[1] It is also found in some hair dye formulations. Due to its potential as a skin sensitizer, its use in consumer products is a subject of regulatory consideration.

Safety Information

This compound may cause skin irritation and allergic reactions in sensitive individuals. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. For detailed safety and handling information, refer to the material safety data sheet (MSDS).

References

An In-depth Technical Guide to the Synthesis of C.I. Disperse Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathway for C.I. Disperse Brown 1 (C.I. 11152), a monoazo dye used in the textile industry for coloring synthetic fibers. The synthesis is a classic example of azo dye chemistry, involving a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component. This document details the synthesis of the necessary precursors and the final dye, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Overview of the Synthesis Pathway

The synthesis of C.I. This compound is achieved through the reaction of two key intermediates:

The overall synthesis can be broken down into three main stages:

  • Synthesis of the diazo component: 2,6-dichloro-4-nitroaniline.

  • Synthesis of the coupling component: N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.

  • Diazotization of 2,6-dichloro-4-nitroaniline and subsequent azo coupling with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine to yield C.I. This compound.

Synthesis_Pathway cluster_precursor1 Synthesis of 2,6-dichloro-4-nitroaniline cluster_precursor2 Synthesis of N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine cluster_final Synthesis of C.I. This compound p_nitroaniline p-Nitroaniline intermediate1 2,6-dichloro-4-nitroaniline p_nitroaniline->intermediate1 Chlorination diazonium_salt Diazonium Salt of 2,6-dichloro-4-nitroaniline intermediate1->diazonium_salt Diazotization m_chloroaniline 3-Chloroaniline intermediate2 N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine m_chloroaniline->intermediate2 Hydroxyethylation disperse_brown_1 C.I. This compound intermediate2->disperse_brown_1 Azo Coupling diazonium_salt->disperse_brown_1 Final_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling start_diazo 2,6-dichloro-4-nitroaniline reagents_diazo NaNO₂ + HCl (aq) 0-5°C start_diazo->reagents_diazo diazonium_salt Diazonium Salt reagents_diazo->diazonium_salt final_product C.I. This compound diazonium_salt->final_product start_coupling N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine start_coupling->final_product

An In-depth Technical Guide to the Spectroscopic Data of Disperse Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available spectroscopic data for the azo dye, Disperse Brown 1 (C.I. 11152). The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed spectral information and experimental methodologies for this compound.

Chemical Structure and Identification:

  • IUPAC Name: 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol

  • CAS Number: 23355-64-8

  • Molecular Formula: C₁₆H₁₅Cl₃N₄O₄

  • Molecular Weight: 433.67 g/mol

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for this compound in a structured format. It is important to note that publicly available, detailed assigned spectral data is limited.

UV-Vis spectroscopy is crucial for determining the wavelength of maximum absorption (λmax), which is indicative of the electronic transitions within the dye molecule. There is some variation in the reported λmax values for this compound, which may be attributed to different solvents or experimental conditions.

ParameterValue(s)Solvent/Conditions
λmax430 nmNot specified[1]
λmax460 nmNot specified[2]
λmax445 nmMethanol extract[3]

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation.

Ionm/z
[M+H]⁺433

Note: One study reported a precursor ion at m/z 433.02 (C₁₆H₁₆Cl₃N₄O₄⁺)[1].

¹H NMR spectroscopy helps in identifying the chemical environment of hydrogen atoms within the molecule. The following unassigned chemical shifts have been reported.

¹H NMR Data (in CDCl₃)

Chemical Shift (δ) in ppm
7.60-7.56 (m, 2H)
7.10 (t, J = 7.6 Hz, 1H)
6.90 (d, J = 8.2 Hz, 1H)
3.77 (q, J = 7.2 Hz, 2H)
1.30 (t, J = 7.6 Hz, 3H)

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. While specific peak assignments for pure this compound are not detailed in the available literature, general characteristic peaks for disperse azo dyes on cellulosic materials have been reported. These include:

  • -OH stretching: 3334-3283 cm⁻¹

  • Methylene symmetric and asymmetric stretching: 2897-2853 cm⁻¹

  • -N=N- stretching (Azo group): Typically observed in the 1400-1600 cm⁻¹ region, often overlapping with aromatic C=C stretching.

  • C-N stretching: Aromatic amine C-N stretching is expected around 1250-1360 cm⁻¹.

  • C-Cl stretching: Typically found in the 600-800 cm⁻¹ region.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of disperse dyes, based on common laboratory practices. Specific parameters for the data presented above were not always available.

  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing the dye and dissolving it in a suitable solvent (e.g., methanol, acetone, or dimethylformamide) in a volumetric flask. A series of dilutions are then prepared from the stock solution to obtain a range of concentrations.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

  • Measurement: The spectrophotometer is first calibrated with a blank solution (the solvent used for sample preparation). The absorbance of each standard solution is then measured over a specific wavelength range (e.g., 200-800 nm) to determine the λmax.

  • Sample Preparation: A small amount of the purified this compound sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform (B151607) - CDCl₃) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Sample Preparation: A small amount of the solid this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The IR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.

Workflow Visualization

The synthesis of this compound involves a two-step process: diazotization of an aromatic amine followed by coupling with a coupling agent.

Synthesis_Workflow Synthesis Workflow of this compound cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 2,6-Dichloro-4-nitroaniline D Diazonium Salt Formation (0-5 °C) A->D B Sodium Nitrite (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D F This compound (Final Product) D->F Coupling Reaction E N,N-bis(2-hydroxyethyl)-3-chloroaniline (Coupling Component) E->F

Caption: Synthesis Workflow of this compound.

References

Solubility of "Disperse Brown 1" in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Disperse Brown 1 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. This compound (C.I. 11152) in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility and outlines detailed experimental protocols for determining precise solubility values in a laboratory setting.

Introduction to this compound

This compound is a monoazo dye characterized by its deep brown color. Chemically, it is identified as 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol. Its primary application is in the dyeing of synthetic fibers such as polyester, nylon, and acrylic, where it forms a solid-solid solution with the polymer matrix. The molecular structure of this compound, with its relatively nonpolar nature and the presence of polar functional groups, dictates its solubility behavior in different media.

Chemical Structure:

  • IUPAC Name: 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol

  • CAS Number: 23355-64-8

  • Molecular Formula: C₁₆H₁₅Cl₃N₄O₄

  • Molecular Weight: 433.67 g/mol

Solubility of this compound in Organic Solvents

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Organic SolventChemical FormulaPolarity (Relative)Solubility
AcetoneC₃H₆OHighSoluble
EthanolC₂H₅OHHighSoluble
MethanolCH₃OHHighSoluble
Ethyl AcetateC₄H₈O₂MediumLikely Soluble
TolueneC₇H₈LowLikely Sparingly Soluble to Insoluble
n-HexaneC₆H₁₄LowInsoluble
WaterH₂OVery HighInsoluble

Note: The solubility classifications are based on general statements found in the literature and the typical behavior of disperse dyes. Quantitative values (e.g., in g/L or mol/L) are not available in the reviewed sources and would require experimental determination.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following outlines a common and reliable method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Spectrophotometer (UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Scintillation vials or other suitable sealed containers

Methodology: Isothermal Shake-Flask Method

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials.

    • Using a calibrated pipette, add a precise volume (e.g., 10 mL) of the desired organic solvent to each vial. The amount of dye added should be more than what is expected to dissolve to ensure a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved dye. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter. Filtering is crucial to remove any undissolved microcrystals.

    • Dilute the filtered supernatant with a known volume of the same organic solvent to bring the absorbance within the linear range of the spectrophotometer.

    • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent. The λmax should be determined beforehand by scanning a dilute solution of the dye.

  • Quantification:

    • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of this compound of known concentrations in the same solvent.

    • Use the linear regression equation from the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the experimental temperature.

Data Presentation:

The results should be presented in a table, clearly stating the solvent, temperature, and the determined solubility in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow start Start prep Prepare Supersaturated Solution start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate settle Settle Excess Solid equilibrate->settle sample Filter and Sample Supernatant settle->sample dilute Dilute Sample sample->dilute measure Measure Absorbance (UV-Vis) dilute->measure calculate Calculate Solubility from Calibration Curve measure->calculate calibrate Prepare and Measure Standard Solutions calibrate->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

Historical development and discovery of "Disperse Brown 1"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Brown 1, a monoazo dye, has been a subject of interest within the textile industry for its application in dyeing hydrophobic fibers. This technical guide provides a comprehensive overview of its historical development, discovery, chemical properties, and synthesis. Furthermore, it delves into the limited but significant research on its biological activity, offering insights for researchers in toxicology and drug development. This document consolidates available quantitative data, details experimental protocols, and visualizes key chemical processes to serve as a thorough resource for the scientific community.

Introduction

Disperse dyes were developed in the early 1920s to address the challenge of dyeing newly invented hydrophobic fibers like cellulose (B213188) acetate (B1210297).[1][2][3] These non-ionic colorants are sparingly soluble in water and are applied from a fine aqueous dispersion.[4][5] C.I. This compound, with the Colour Index number 11152, falls into this class of dyes.[6] Its primary application is in the dyeing of polyester (B1180765) and its blended fabrics, imparting a red-light brown to yellow-brown color.[6]

Historical Development and Discovery

The advent of disperse dyes is closely linked to the work of the Dreyfus brothers at British Celanese. In 1923, Holland Ellis synthesized the first disperse dye for British Celanese Ltd. to dye cellulose acetate fibers.[1][7][8][9][10] This innovation was a significant milestone in the history of the dyeing industry.[7] While the specific timeline and individuals behind the discovery of this compound are not well-documented in publicly available literature, its development is a part of the broader expansion of the disperse dye range that occurred as new synthetic fibers like polyesters and polyamides were introduced in the 1950s.[2] The term "disperse dyes" was officially adopted in 1953 by the Society of Dyers and Colourists.[2]

Chemical and Physical Properties

This compound is chemically identified as 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol.[11][12] It is registered under the CAS number 23355-64-8, with a deprecated CAS number of 12236-00-9.[6][11] The key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₅Cl₃N₄O₄[6][11]
Molecular Weight 433.67 g/mol [6][11]
IUPAC Name 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol[11][12]
Colour Index Name C.I. This compound[6]
Colour Index Number 11152[6]
CAS Number 23355-64-8[11]
Deprecated CAS 12236-00-9[6]
Physical Appearance Deep dark brown powder[6][13]
Solubility Soluble in acetone (B3395972) and alcohol; insoluble in water.[13]

Experimental Protocols

Synthesis of C.I. This compound

The synthesis of this compound is a classic example of an azo coupling reaction, which involves two main stages: diazotization and coupling.

4.1.1. Diazotization of 2,6-dichloro-4-nitroaniline

The first step is the conversion of the primary aromatic amine, 2,6-dichloro-4-nitroaniline, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.

4.1.2. Azo Coupling

The resulting diazonium salt is then coupled with the coupling component, N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[6] This electrophilic substitution reaction occurs at the position para to the amino group of the coupling component, which is activated by the electron-donating amino group.

A generalized experimental protocol for a similar azo dye synthesis is as follows:

  • Diazotization:

    • Suspend the aromatic amine (e.g., 2,6-dichloro-4-nitroaniline) in a mixture of water and concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Continue stirring for an additional 20-30 minutes to ensure complete formation of the diazonium salt.

  • Coupling:

    • In a separate vessel, dissolve the coupling component (e.g., N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine) in an appropriate solvent.

    • Cool the solution of the coupling component to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • The coupling reaction is typically carried out for several hours at low temperature. The formation of the colored precipitate indicates the synthesis of the azo dye.

  • Isolation and Purification:

    • The precipitated dye is collected by filtration.

    • The crude product is then washed with water to remove any unreacted starting materials and by-products.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or acetone.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling A 2,6-dichloro-4-nitroaniline C Diazonium Salt A->C Nitrous Acid B NaNO₂ + HCl (0-5 °C) E This compound C->E Azo Coupling D N,N-bis(2-hydroxyethyl)- 3-chlorobenzenamine D->E

Synthesis workflow for this compound.

Quantitative Data

Quantitative data on the performance of this compound as a textile dye is crucial for its application. The following table summarizes its fastness properties.

Fastness PropertyRating (ISO)Rating (AATCC)Reference
Light Fastness 5-65[6]
Washing Fastness (Fading) 4-55[6]
Washing Fastness (Staining) 55[6]
Perspiration Fastness (Fading) 4-55[6]
Perspiration Fastness (Staining) 55[6]
Ironing Fastness (Fading) 4-54-5[6]
Ironing Fastness (Staining) 44[6]

Note: The rating scale is typically from 1 (poor) to 5 (excellent).

Biological Activity and Relevance to Drug Development

While primarily used as a dye, the biological activity of this compound and other azo dyes has garnered attention in the fields of toxicology and drug development.

Toxicological Profile

Some azo dyes can be metabolized to potentially carcinogenic aromatic amines.[15] A study investigating the effects of several disperse dyes on cell viability and mitochondrial function found that this compound impaired both in mouse keratinocytes (MPEK-BL6 line) and intestinal porcine epithelial cells (IPEC-J2 cells).[16] The toxicity of this compound may be attributed to the potential reduction of the azo group to form harmful aromatic amines and the presence of other functional groups that could increase cellular toxicity and oxidative damage.[16]

Potential in Drug Development

The diverse chemical structures of azo dyes have led to their investigation for various therapeutic applications. Some azo compounds have been explored as antibacterial, antifungal, and anticancer agents.[17] A significant area of interest is the development of azo-based compounds as kinase inhibitors for cancer therapy.[18][19] Receptor tyrosine kinases (RTKs) are crucial in cellular signaling pathways that control cell proliferation and survival, and their dysregulation is often implicated in cancer.[17][20] The structural features of some azo dyes allow them to bind to the ATP-binding site of kinases, thereby inhibiting their activity. While there is no direct evidence of this compound being developed as a drug, its chemical structure, containing features common to some kinase inhibitors, suggests a potential, albeit unexplored, avenue for research.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., Proliferation, Survival) RTK->Downstream Signal Transduction AzoDye Azo Dye Inhibitor (e.g., Potential this compound derivative) AzoDye->RTK Inhibition

Potential mechanism of azo dyes as kinase inhibitors.

Conclusion

C.I. This compound is a well-established dye in the textile industry with a history rooted in the early development of synthetic fibers. While its primary application has been in coloration, emerging research into the biological activities of azo dyes opens up new perspectives for this class of compounds. The toxicological data on this compound warrants further investigation into its safety profile. Concurrently, the broader potential of azo structures in drug discovery, particularly as kinase inhibitors, suggests that derivatives of this compound could be of interest for future therapeutic research. This guide provides a foundational understanding of this compound, from its historical context to its chemical synthesis and potential biological implications, serving as a valuable resource for researchers in both material science and drug development.

References

Disperse Brown 1: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of C.I. 11152 for Researchers, Scientists, and Drug Development Professionals

Disperse Brown 1, a monoazo dye, is a significant colorant primarily used in the textile industry for dyeing synthetic fibers and finds application in cosmetic formulations, particularly hair dyes. This technical guide provides a detailed overview of its chemical identity, synonyms, physical and chemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound in their studies, either as a primary subject or as a reference compound.

Chemical Identity and Synonyms

This compound is chemically known as 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol. It is classified as a disperse dye, meaning it has low water solubility and is applied in a finely dispersed state.

Table 1: Chemical Identifiers and Synonyms of this compound

Identifier TypeValue
IUPAC Name 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol
CAS Number 23355-64-8[1], 63467-07-2
C.I. Number 11152[2]
Alternative Names C.I. This compound, Disperse Orange 46 (obsolete), Terasil Brown 3R, Amacron Brown LS
Molecular Formula C₁₆H₁₅Cl₃N₄O₄
Molecular Weight 433.67 g/mol

Physicochemical and Toxicological Properties

Understanding the physicochemical and toxicological properties of this compound is crucial for its handling, application, and safety assessment.

Table 2: Physicochemical and Toxicological Data for this compound

PropertyValueSource
Appearance Deep dark brown powderGeneral Knowledge
Water Solubility 0.45 mg/L[3]
UV-Vis λmax 430 nm (in Methanol (B129727) for HPLC-DAD detection)[4]
Acute Oral Toxicity (LD50) ~2000 mg/kg (rat)[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and application of this compound, compiled from various sources and adapted for a laboratory setting.

Synthesis of this compound

The synthesis of this compound follows a typical azo coupling reaction. The following is a proposed experimental protocol based on the general synthesis of monoazo dyes.

Logical Relationship of Synthesis

G A 2,6-Dichloro-4-nitroaniline (B1670479) B Diazotization (NaNO2, HCl, 0-5°C) A->B Reacts with C Diazonium Salt Intermediate B->C Forms E Azo Coupling (Slightly acidic, 0-5°C) C->E Reacts with D N,N-bis(2-hydroxyethyl)-3-chloroaniline (Coupling Agent) D->E F This compound (Crude Product) E->F Yields G Purification (Filtration, Washing, Drying) F->G Undergoes H Pure this compound G->H Results in

Caption: Proposed synthetic workflow for this compound.

Protocol:

  • Diazotization of 2,6-Dichloro-4-nitroaniline:

    • Suspend 2,6-dichloro-4-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath with continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.05 equivalents) dropwise, maintaining the temperature below 5°C.

    • Continue stirring for an additional 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the next step.

  • Azo Coupling:

    • In a separate vessel, dissolve N,N-bis(2-hydroxyethyl)-3-chloroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid.

    • Cool the solution of the coupling component to 0-5°C.

    • Slowly add the freshly prepared, cold diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 5°C.

    • Adjust the pH of the reaction mixture to approximately 4-5 by adding a solution of sodium acetate (B1210297) to facilitate the coupling reaction.

    • Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated crude this compound by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral to remove excess acid and salts.

    • Dry the product in a vacuum oven at 60-70°C.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of dimethylformamide and water.

High-Performance Liquid Chromatography (HPLC) Analysis

The purity of this compound and its quantification in various matrices can be determined using HPLC with a Diode Array Detector (DAD).

Experimental Workflow for HPLC Analysis

G A Sample Preparation (Extraction/Dissolution in Methanol) B Filtration (0.22 µm PTFE filter) A->B C HPLC System B->C Inject into D C18 Reverse-Phase Column C->D Separation on E Gradient Elution (Acetonitrile/Water with Ammonium Formate) D->E Using F DAD Detection (λ = 430 nm) E->F Followed by G Data Analysis (Chromatogram Integration) F->G H Quantification G->H

Caption: General workflow for the HPLC analysis of this compound.

Table 3: HPLC Method Parameters for this compound Analysis

ParameterCondition
Instrument HPLC with Diode Array Detector (DAD)
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (80:20, v/v)
Gradient A time-based gradient from a higher concentration of A to a higher concentration of B. A typical starting point could be 95% A, ramping to 95% B over 10-15 minutes.
Flow Rate 0.3 - 1.0 mL/min
Injection Volume 1 - 10 µL
Detection 430 nm
Sample Preparation Dissolve the sample in methanol and filter through a 0.22 µm PTFE syringe filter.[4]
Textile Dyeing Protocol

This compound is used for dyeing hydrophobic fibers like polyester (B1180765). The following is a general procedure for exhaust dyeing.

Dyeing Process Workflow

G cluster_0 Dye Bath Preparation cluster_1 Dyeing Cycle cluster_2 Post-Treatment A Disperse Dye Paste (with dispersing agent) B Add Water A->B C Adjust pH to 4.5-5.5 (Acetic Acid) B->C D Introduce Polyester Fabric (at 60°C) C->D E Raise Temperature to 130°C D->E F Hold for 60 min E->F G Cool to 60°C F->G H Rinse G->H I Reduction Clearing (Optional) H->I J Final Rinse and Dry I->J

Caption: Workflow for dyeing polyester with this compound.

Protocol:

  • Dye Bath Preparation:

    • Prepare a paste of this compound (e.g., 1-2% on weight of fabric) with a dispersing agent.

    • Add water to the paste to create the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing:

    • Introduce the wetted polyester fabric into the dye bath at approximately 60°C.

    • Raise the temperature of the dye bath to 130°C over 30-45 minutes.

    • Maintain this temperature for 60 minutes to allow for dye diffusion and fixation.

  • After-treatment:

    • Cool the dye bath to about 60°C.

    • Rinse the dyed fabric thoroughly with hot water.

    • Optionally, perform a reduction clearing process to improve wash fastness.

    • Give the fabric a final rinse and then dry it.

Thermal Analysis

Signaling Pathways and Biological Interactions

Currently, there is no specific information available in the scientific literature regarding the interaction of this compound with biological signaling pathways. The primary toxicological concern for many azo dyes is their potential to be metabolized by azoreductases in the liver and gut microbiota into their constituent aromatic amines. The resulting amines from this compound would be 2,6-dichloro-4-nitroaniline and N,N-bis(2-hydroxyethyl)-3-chloroaniline. The toxicological profiles of these amines would then be of primary interest for any safety assessment.

Metabolic Pathway of this compound

G A This compound B Azoreductase (Liver, Gut Microbiota) A->B Metabolized by C 2,6-Dichloro-4-nitroaniline B->C Yields D N,N-bis(2-hydroxyethyl)-3-chloroaniline B->D and

Caption: Proposed metabolic pathway of this compound.

References

Photophysical Properties of Disperse Brown 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 1, also known by its Colour Index name C.I. 11152, is a monoazo dye characterized by the presence of chloro and nitro functional groups. Its chemical formula is C₁₆H₁₅Cl₃N₄O₄, and it has a molecular weight of 433.67 g/mol .[1] Primarily used in the textile industry for dyeing synthetic fibers, its photophysical properties are of significant interest for understanding its light interaction, stability, and potential applications in other fields, including as a reference material in analytical chemistry.[2] This guide provides a comprehensive overview of the known photophysical characteristics of this compound, detailed experimental protocols for their determination, and an illustrative workflow for its photophysical characterization.

Core Photophysical Data

Quantitative photophysical data for this compound is not extensively available in the public domain, likely due to its primary application as a colorant rather than a fluorescent probe. Azo dyes, particularly those containing nitro groups, often exhibit very low to negligible fluorescence quantum yields due to efficient non-radiative decay pathways of the excited state.[3][4]

PropertyValueNotes
Absorption Maximum (λmax) ~490 nmEstimated from the provided UV-Vis absorption spectrum.[5] The spectrum shows a broad absorption band in the blue-green region of the visible spectrum.
Molar Extinction Coefficient (ε) Data not availableThis value is crucial for quantitative analysis and can be determined using the Beer-Lambert law.
Emission Maximum (λem) Data not availableExpected to be weakly fluorescent or non-fluorescent. Many azo dyes are known to have extremely low fluorescence quantum yields (in the range of 10⁻⁵ to 10⁻⁷).[6]
Fluorescence Quantum Yield (Φf) Data not availableLikely to be very low. The presence of the nitro group often leads to efficient quenching of fluorescence.[3]
Excited-State Lifetime (τ) Data not availableFor similar azo dyes, excited-state lifetimes are typically in the picosecond to nanosecond range.[7][8]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the core photophysical properties of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maximum (λmax) and molar extinction coefficient (ε) of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or a solvent in which the dye is soluble and stable)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare solutions of varying known concentrations.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan (e.g., 300-700 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

  • Sample Measurement: Record the absorption spectra for each of the diluted solutions of this compound.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λem) and fluorescence quantum yield (Φf) of this compound.

Materials:

  • This compound solution of known absorbance at the excitation wavelength

  • A fluorescent standard with a known quantum yield and similar absorption/emission properties (e.g., Rhodamine 6G, Quinine Sulfate)

  • Spectrofluorometer with an excitation and emission monochromator

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the fluorescent standard with a similar absorbance at the same excitation wavelength.

  • Spectrofluorometer Setup: Set the excitation wavelength to the λmax of this compound. Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission range.

  • Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

  • Standard Measurement: Without changing the instrument settings, record the fluorescence emission spectrum of the standard solution.

  • Data Analysis (Relative Quantum Yield Method):

    • Integrate the area under the emission curves for both the sample and the standard.

    • Measure the absorbance of both solutions at the excitation wavelength.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the excited-state lifetime (τ) of this compound.

Materials:

  • This compound solution

  • Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer

  • Pulsed light source (e.g., laser diode or LED) with a wavelength at or near the λmax of the dye

  • High-speed detector (e.g., photomultiplier tube)

Procedure:

  • Instrument Setup: Configure the TCSPC system with the appropriate light source and detector.

  • Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Sample Measurement: Record the fluorescence decay curve of the this compound solution.

  • Data Analysis:

    • Deconvolute the instrument response function from the measured fluorescence decay.

    • Fit the resulting decay curve to one or more exponential functions to determine the excited-state lifetime(s) (τ).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_lifetime Lifetime Measurement cluster_analysis Data Compilation & Analysis prep Prepare Stock & Dilutions uv_vis UV-Vis Spectroscopy prep->uv_vis Use diluted samples fluor_spec Fluorescence Spectroscopy prep->fluor_spec Use diluted samples trf Time-Resolved Fluorescence prep->trf Use diluted samples lambda_max Determine λmax & ε uv_vis->lambda_max lambda_max->fluor_spec Set excitation λ lambda_max->trf Set excitation λ analysis Compile Photophysical Data lambda_max->analysis q_yield Determine λem & Φf fluor_spec->q_yield q_yield->analysis lifetime Determine τ trf->lifetime lifetime->analysis

References

Methodological & Application

Application Notes and Protocols for the Quantification of Disperse Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 1, a monoazo dye, is utilized in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1] Due to its chemical structure, there are concerns regarding its potential toxicological effects, as azo dyes can be reduced to form potentially carcinogenic aromatic amines.[2][3] Consequently, robust and sensitive analytical methods are imperative for the quantification of this compound in various matrices, including textiles and environmental samples, to ensure consumer safety and regulatory compliance.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Ultraviolet-Visible (HPLC-UV) and Tandem Mass Spectrometry (LC-MS/MS) detection. Additionally, potential toxicological pathways and metabolic degradation routes are discussed and visualized.

Data Presentation: Quantitative Method Performance

The following table summarizes the quantitative performance data for the analysis of this compound and other disperse dyes from various studies. This allows for a comparative assessment of different analytical methodologies.

Analytical MethodMatrixAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference(s)
LC-MS/MSTextileThis compound0.9982--47.1 - 86.7[4]
UPLC-MS/MSTextileThis compound--75 µg/g (practical)-[5]
SPE-LC-ESI-MS/MSEnvironmental WaterDisperse Dyes>0.99~2.0 ng/L~8.0 ng/L>70[6]
HPLC-UV/VisCommercial ProductsDisperse Dyes-60 - 890 µg/L200 - 2990 µg/L-[7]
HPLC-ESI+-QqQ-MS/MSCommercial ProductsDisperse Dyes-4.54 - 14.3 µg/L15.0 - 47.6 µg/L-[7]
LC/MSD TOFStandard SolutionsDisperse Red 1>0.99<10 ng/mL--[8]

Experimental Protocols

Protocol 1: Quantification of this compound in Textiles by LC-MS/MS

This protocol is adapted from established methods for the analysis of disperse dyes in textile matrices.[5][9][10]

1. Reagents and Materials

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • This compound analytical standard

  • Syringe filters (0.22 µm PTFE)

  • Ultrasonic bath

  • Centrifuge

2. Sample Preparation

  • Accurately weigh approximately 1.0 g of the textile sample and cut it into small pieces.

  • Place the sample in a conical flask and add 20 mL of methanol.

  • Sonicate the sample at 50 °C for 30 minutes in an ultrasonic bath.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • If necessary, evaporate the extract and reconstitute it in an equal volume of 95:5 water/methanol.[10]

3. LC-MS/MS Instrumentation and Conditions

  • LC System: UHPLC/HPLC system

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: A suitable gradient to separate this compound from other matrix components. A starting condition of 40% B held for a few minutes, followed by a linear gradient to 98% B over 10-15 minutes is a good starting point.

  • Flow Rate: 0.3 - 0.6 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution.

4. Quantification

  • Prepare a series of calibration standards of this compound in the mobile phase or a blank matrix extract.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Quantification of Disperse Dyes in Environmental Water by SPE-LC-MS/MS

This protocol is based on methods for the analysis of disperse dyes in aqueous samples.[6]

1. Reagents and Materials

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • This compound analytical standard

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

2. Sample Preparation (Solid Phase Extraction)

  • Acidify the water sample (e.g., 100 mL) to a suitable pH if necessary.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the water sample onto the SPE cartridge at a slow flow rate.

  • Wash the cartridge with a small volume of water to remove interferences.

  • Elute the retained analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of the initial mobile phase.

  • Filter the reconstituted sample into an autosampler vial.

3. LC-MS/MS Instrumentation and Conditions

  • Follow the instrumentation and conditions as described in Protocol 1. The gradient may need to be optimized for the separation of multiple disperse dyes.

4. Quantification

  • Follow the quantification procedure as described in Protocol 1.

Signaling Pathways and Logical Relationships

Proposed Toxicological Signaling Pathway of this compound

Azo dyes like this compound can undergo reductive cleavage of the azo bond (-N=N-) to form aromatic amines.[2] These aromatic amines are often more toxic than the parent dye and can be mutagenic and carcinogenic.[3] The proposed signaling pathway illustrates the bioactivation of this compound and the subsequent cellular stress and DNA damage that can lead to apoptosis.

toxicological_pathway cluster_bioactivation Bioactivation cluster_cellular_effects Cellular Effects cluster_outcome Cellular Outcome This compound This compound Azoreductases Azoreductases This compound->Azoreductases Reductive Cleavage Aromatic Amines Aromatic Amines ROS Production ROS Production Aromatic Amines->ROS Production Azoreductases->Aromatic Amines Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Apoptosis Apoptosis p53 Activation->Apoptosis

Caption: Proposed toxicological pathway of this compound.

Proposed Metabolic Degradation Pathway of this compound

The microbial degradation of azo dyes is a key process in their environmental fate. The following diagram proposes a metabolic pathway for the degradation of this compound by microorganisms, such as Bacillus sp., which are known to degrade similar dyes.[11] The pathway involves the initial reductive cleavage of the azo bond, followed by further degradation of the resulting aromatic amines.

metabolic_pathway This compound This compound Azo Reductase Azo Reductase This compound->Azo Reductase Initial Attack Intermediate Amines 2,6-dichloro-4-nitroaniline & 3-chloro-N,N-bis(2-hydroxyethyl)aniline Azo Reductase->Intermediate Amines Reductive Cleavage Further Degradation Dehalogenation, Deamination, Ring Cleavage Intermediate Amines->Further Degradation Metabolites Smaller, less toxic compounds Further Degradation->Metabolites Mineralization CO2 + H2O + NH3 Metabolites->Mineralization

Caption: Proposed metabolic degradation pathway for this compound.

Experimental Workflows

Logical Workflow for Sample Preparation and Analysis

The overall workflow for the quantification of this compound involves several key steps from sample collection to data analysis.

experimental_workflow Sample_Collection Sample Collection (Textile or Water) Extraction Extraction (Solvent or SPE) Sample_Collection->Extraction Cleanup Filtration / Concentration Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: General experimental workflow for this compound analysis.

References

Disperse Brown 1: Application Notes for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 1 is a synthetic azo dye traditionally used in the textile industry for dyeing synthetic fibers such as polyester.[1][2][3] Its chemical formula is C16H15Cl3N4O4 and it is characterized by its deep brown color and low water solubility.[2][4] While its primary application lies in industrial dyeing, this document explores its potential, though currently undocumented, use as a staining agent in biological research. It is crucial to note that, to date, there is no established body of literature detailing the use of this compound as a routine biological stain. Therefore, the following application notes and protocols are presented as a general framework for evaluating a novel, unvalidated compound for such purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for designing and interpreting experiments.

PropertyValueReference
CI Name C.I. This compound, C.I. 11152[1]
CAS Number 23355-64-8 (primary), 12236-00-9[2][5]
Molecular Formula C16H15Cl3N4O4[1][2]
Molecular Weight 433.67 g/mol [1][2]
Appearance Deep dark brown powder[1][6]
Solubility Low solubility in water; soluble in some organic solvents.[4]
Chemical Class Azo dye[1]

Toxicological Profile

Preliminary toxicological data is a critical consideration when evaluating a new compound for use with biological specimens. Studies on various disperse dyes, including this compound, have indicated potential for cellular toxicity. One study demonstrated that this compound can impair cell viability and mitochondrial function in cell cultures.[7] The hydrophobic nature of disperse dyes suggests they may accumulate in tissues.[7] The mechanism of toxicity may be related to the reduction of the azo group and the formation of potentially harmful aromatic amines.[7] Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, and conduct thorough toxicity assessments on their specific biological systems.

General Principles of Staining with Novel Dyes

The interaction of a dye with biological tissues is governed by several principles of chemical affinity.[8] For a non-ionic, hydrophobic dye like this compound, the primary mechanisms of interaction are likely to be:

  • Hydrophobic Interactions: The dye may preferentially partition into lipid-rich structures within the cell, such as cell membranes, lipid droplets, or myelin sheaths.

  • Van der Waals Forces: Weak, short-range attractions can contribute to the binding of the dye to various macromolecules.[8]

The following diagram illustrates the potential non-covalent interactions that could govern the staining of cellular components by a hydrophobic dye.

G Dye Hydrophobic Dye (e.g., this compound) Lipid Lipid Bilayer Dye->Lipid Hydrophobic Interactions Protein Hydrophobic Pocket of a Protein Dye->Protein Van der Waals Forces

Caption: Potential non-covalent interactions of a hydrophobic dye with cellular components.

Experimental Protocol: Evaluating this compound as a Biological Stain

The following is a generalized protocol for researchers to systematically evaluate the potential of this compound as a stain for their specific application.

Reagent Preparation
  • Stock Solution: Due to its low water solubility, a stock solution of this compound should be prepared in an appropriate organic solvent (e.g., DMSO, ethanol) at a high concentration (e.g., 1-10 mM).

  • Working Solution: The stock solution should be diluted to a range of working concentrations in a physiologically compatible buffer (e.g., Phosphate Buffered Saline - PBS) immediately before use. Note that precipitation may occur, and it may be necessary to sonicate or vortex the solution.

Cell Viability / Cytotoxicity Assay

It is essential to determine the concentration range of this compound that is non-toxic to the cells of interest.

  • Culture cells in a 96-well plate to the desired confluency.

  • Treat the cells with a serial dilution of the this compound working solution for various incubation times (e.g., 30 minutes, 1 hour, 4 hours).

  • Include a vehicle control (buffer with the same concentration of organic solvent used for the stock solution) and a positive control for cell death.

  • Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell staining kit.

  • Determine the maximum concentration of this compound that does not significantly impact cell viability.

Staining Protocol for Adherent Cells
  • Culture cells on glass coverslips in a petri dish or multi-well plate.

  • Fixation (Optional, for fixed-cell staining):

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional, for intracellular targets):

    • Incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Incubate the cells (live or fixed) with the pre-determined, non-toxic working concentration of this compound for 15-60 minutes at room temperature, protected from light.

  • Washing:

    • Gently wash the cells three to five times with PBS to remove unbound dye.

  • Counterstaining (Optional):

    • Incubate with a common nuclear counterstain (e.g., DAPI, Hoechst) for 5-10 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the stained cells using bright-field or, if the dye is fluorescent, fluorescence microscopy.

Workflow for Evaluating a Novel Dye

The following diagram outlines the logical workflow for assessing a novel compound like this compound for its utility as a biological stain.

G cluster_prep Preparation cluster_eval Evaluation cluster_opt Optimization cluster_app Application solubility Determine Solubility & Prepare Stock Solution toxicity Cytotoxicity Assay (Determine Non-toxic Concentration) solubility->toxicity staining_test Initial Staining Test (Live & Fixed Cells) toxicity->staining_test imaging Microscopy Analysis (Localization & Specificity) staining_test->imaging optimization Optimize Staining Parameters (Concentration, Time, Buffer) imaging->optimization colocalization Co-localization with Known Markers optimization->colocalization protocol Develop Final Staining Protocol colocalization->protocol

Caption: Workflow for the evaluation of a novel biological stain.

Expected Results and Interpretation

Given its hydrophobic nature, it is plausible that this compound, if it stains biological material, will accumulate in lipid-rich structures. Researchers should look for staining of cell membranes, the endoplasmic reticulum, Golgi apparatus, or lipid droplets. The staining pattern should be compared between live and fixed cells, as fixation can alter the cellular architecture and permeability. Co-localization studies with known organelle-specific fluorescent probes will be crucial to determine the specificity of any observed staining.

Conclusion

This compound is an industrial dye with no established application in biological staining. Its use in a research setting should be approached with caution and considered exploratory. The protocols and workflows provided here offer a systematic approach for any researcher wishing to investigate the potential of this compound or other novel compounds as biological stains. A thorough characterization of its staining properties, specificity, and toxicity is paramount before it can be considered a reliable tool for biological imaging.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Disperse Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 1 is an azo dye used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1] Due to the potential for certain azo dyes to cleave into carcinogenic aromatic amines, robust and reliable analytical methods are essential for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound in various matrices, including textile extracts and wastewater. This application note provides a detailed protocol for the HPLC analysis of this compound, based on established methods for disperse dyes, such as the DIN 54231 standard.

Chemical Information

  • Chemical Name: 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol[2]

  • CAS Number: 23355-64-8[2]

  • Molecular Formula: C₁₆H₁₅Cl₃N₄O₄[1]

  • Molecular Weight: 433.67 g/mol [1]

Experimental Protocols

This section details the necessary materials, reagents, and procedures for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound analytical standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Ammonium acetate (B1210297) (analytical grade)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 15 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the initial mobile phase composition.

4. Sample Preparation (from Textile Samples)

  • Accurately weigh approximately 1.0 g of the textile sample and cut it into small pieces.

  • Place the sample in a flask and add 20 mL of methanol.

  • Extract the dye by sonicating the sample for 30 minutes at 60°C.

  • Allow the extract to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

5. HPLC Method Parameters

Two alternative gradient methods are provided. Method A is a general-purpose method for disperse dyes, while Method B is based on the DIN 54231 standard.

ParameterMethod AMethod B
Column C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid10 mM Ammonium Acetate (pH 3.6)
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL10 µL
Column Temperature 30°C30°C
Detection Wavelength 430 nm430 nm

Gradient Program: Method A

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.0595
20.0595
20.16040
25.06040

Gradient Program: Method B (based on DIN 54231)

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
7.04060
17.0298
24.0298
24.16040
30.06040

Data Presentation

Quantitative Method Validation Parameters (Representative)

The following table summarizes typical quantitative performance characteristics for the HPLC analysis of azo dyes. These values are provided as a general guideline, and it is essential to perform a method validation study for the specific application.

ParameterTypical Performance
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.01 - 0.04 mg/kg[4]
Limit of Quantification (LOQ) 0.04 - 0.12 mg/kg[4]
Accuracy (Recovery) 96.0 - 102.6%[4]
Precision (RSD) < 5%

Mandatory Visualization

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard StockSolution Stock Solution (1000 µg/mL) Standard->StockSolution Sample Textile Sample Extraction Methanol Extraction (Sonication) Sample->Extraction WorkingStandards Working Standards (0.5-50 µg/mL) StockSolution->WorkingStandards HPLC HPLC System (C18 Column) WorkingStandards->HPLC Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->HPLC Detection DAD/UV-Vis Detector (430 nm) HPLC->Detection DataSystem Data Acquisition & Processing Detection->DataSystem Report Quantitative Report DataSystem->Report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of HPLC Method Parameters

HPLC_Parameters cluster_output Analytical Output HPLCSys HPLC System Column C18 Column (Stationary Phase) HPLCSys->Column Detector UV-Vis Detector HPLCSys->Detector MobilePhase Mobile Phase (Aqueous/Organic) FlowRate Flow Rate Temperature Column Temperature Chromatogram Chromatogram Column->Chromatogram InjectionVol Injection Volume Detector->Chromatogram Gradient Gradient Elution MobilePhase->Gradient MobilePhase->Chromatogram Gradient->Chromatogram FlowRate->Chromatogram Temperature->Chromatogram InjectionVol->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Interrelation of HPLC parameters for dye analysis.

References

Application Notes and Protocols: Disperse Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: The following information has been compiled based on available scientific and industrial literature. Initial searches for the use of "Disperse Brown 1" as a molecular probe for biological research did not yield established protocols or specific signaling pathway interactions. The primary and well-documented application of this compound is as a synthetic dye in the textile industry.

Recent toxicological studies have begun to investigate the biological effects of this compound on cell lines, indicating potential impacts on cell viability and mitochondrial function.[1] However, this research focuses on its potential as a toxicant rather than its utility as a specific molecular probe for targeted research applications. The information provided below is based on its properties as a chemical compound and its industrial applications.

Chemical Properties and Identification

This compound, also known as C.I. 11152, is a monoazo dye.[2] Its chemical structure and properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol[3]
Molecular Formula C16H15Cl3N4O4[3]
Molecular Weight 433.67 g/mol [3]
CAS Number 23355-64-8[3]
Appearance Deep dark brown powder[2]
Solubility Sparingly soluble in water[4]

Primary Industrial Application: Textile Dyeing

This compound is primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic.[3][5] The dyeing process involves the dispersion of the dye in an aqueous solution, from which the dye molecules diffuse into the amorphous regions of the polymer fibers and are held by van der Waals forces and hydrophobic interactions.[3][4]

G cluster_0 Aqueous Dispersion cluster_1 Dyeing Process This compound Powder This compound Powder Dye Bath Dye Bath This compound Powder->Dye Bath Mixing Dispersing Agents Dispersing Agents Dispersing Agents->Dye Bath Stabilization Water Water Water->Dye Bath Solvent Heating (120-130°C) Heating (120-130°C) Dye Bath->Heating (120-130°C) Synthetic Fibers Synthetic Fibers Synthetic Fibers->Heating (120-130°C) Dyed Fibers Dyed Fibers Heating (120-130°C)->Dyed Fibers Dye Penetration G This compound Exposure This compound Exposure Cell Lines (e.g., MPEK-BL6, IPEC-J2) Cell Lines (e.g., MPEK-BL6, IPEC-J2) This compound Exposure->Cell Lines (e.g., MPEK-BL6, IPEC-J2) Cellular Uptake Cellular Uptake Cell Lines (e.g., MPEK-BL6, IPEC-J2)->Cellular Uptake Impaired Mitochondrial Respiration Impaired Mitochondrial Respiration Cellular Uptake->Impaired Mitochondrial Respiration Reduced Cell Viability Reduced Cell Viability Cellular Uptake->Reduced Cell Viability

References

Application of C.I. Disperse Brown 1 in Polyester Dyeing Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of C.I. Disperse Brown 1 in the dyeing of polyester (B1180765) fabrics, intended for researchers, scientists, and professionals in drug development and textile chemistry. It covers the chemical and physical properties of the dye, outlines a comprehensive high-temperature exhaust dyeing protocol, and discusses methods for evaluating dyeing performance. While specific quantitative data on the exhaustion, fixation, and thermodynamic and kinetic properties for this compound were not available in the cited literature, this document presents the standardized methodologies for determining these critical parameters.

Introduction

C.I. This compound (C.I. 11152; CAS No. 23355-64-8) is a monoazo disperse dye used for coloring hydrophobic fibers, most notably polyester.[1] Its molecular structure imparts a red-light brown to deep dark brown shade on polyester fabrics.[1] Disperse dyes, including this compound, are non-ionic and have low water solubility, making them suitable for the hydrophobic nature of polyester fibers. The dyeing mechanism involves the transfer of dye molecules from an aqueous dispersion to the fiber surface, followed by diffusion into the amorphous regions of the polymer at elevated temperatures.[2] This application note details the standard procedures for applying this compound to polyester and for assessing the quality and performance of the dyeing.

Chemical and Physical Properties of C.I. This compound

A summary of the key properties of C.I. This compound is presented in Table 1. Understanding these properties is crucial for designing and troubleshooting dyeing experiments.

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 11152[1]
CAS Number 23355-64-8[1]
Molecular Formula C₁₆H₁₅Cl₃N₄O₄[1]
Molecular Weight 433.67 g/mol [1]
Chemical Class Monoazo[1]
Appearance Deep dark brown powder[1]
Solubility Limited solubility in water, soluble in some organic solvents.[3]

Table 1: Chemical and Physical Properties of C.I. This compound.

High-Temperature Exhaust Dyeing Protocol for Polyester

The high-temperature (HT) exhaust dyeing method is the most common and effective technique for applying disperse dyes to polyester, as it promotes dye penetration and fixation without the need for chemical carriers, which can pose environmental and health concerns.

3.1. Materials and Reagents

  • Scoured 100% polyester fabric

  • C.I. This compound

  • Dispersing agent (e.g., sodium lignosulfonate or a non-ionic surfactant)

  • Acetic acid (to adjust pH)

  • Sodium hydroxide (B78521) (for reduction clearing)

  • Sodium hydrosulfite (for reduction clearing)

  • Non-ionic detergent

  • Distilled water

3.2. Experimental Procedure

A general workflow for the high-temperature exhaust dyeing of polyester with this compound is illustrated in the diagram below.

dyeing_workflow cluster_preparation Preparation cluster_dyeing Dyeing Process cluster_post_treatment Post-Treatment scouring Fabric Scouring dyebath_prep Dye Bath Preparation scouring->dyebath_prep Scoured Fabric dye_dispersion Dye Dispersion Preparation dye_dispersion->dyebath_prep Dye Dispersion dyeing High-Temperature Dyeing dyebath_prep->dyeing Fabric Loading cooling Cooling dyeing->cooling rinsing1 Initial Rinsing cooling->rinsing1 reduction_clearing Reduction Clearing rinsing1->reduction_clearing rinsing2 Final Rinsing reduction_clearing->rinsing2 drying Drying rinsing2->drying

Caption: High-temperature exhaust dyeing workflow for polyester.

Step-by-Step Protocol:

  • Fabric Preparation (Scouring): The polyester fabric is first scoured to remove any impurities, oils, and sizes that could impede uniform dye uptake. This is typically done by treating the fabric in a solution containing a non-ionic detergent (e.g., 1-2 g/L) at 60-70°C for 20-30 minutes. The fabric is then thoroughly rinsed with hot and cold water and dried.

  • Dye Dispersion: A stock dispersion of this compound is prepared by making a paste of the dye powder with an equal amount of a suitable dispersing agent and a small amount of cold water. This paste is then diluted with warm water (40-50°C) to the desired concentration.

  • Dye Bath Preparation: The dye bath is set with a liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric) typically between 10:1 and 20:1. The required amount of the dye dispersion is added to the bath. The pH of the dye bath is adjusted to 4.5-5.5 using acetic acid. This acidic pH is crucial for the stability of the disperse dye at high temperatures.[2]

  • Dyeing: The scoured polyester fabric is introduced into the dye bath at approximately 60°C. The temperature is then raised at a controlled rate (e.g., 1.5-2°C per minute) to the dyeing temperature, which is typically 130°C for polyester.[2] The dyeing is continued at this temperature for 45-60 minutes to allow for dye diffusion and fixation within the fiber.

  • Cooling and Rinsing: After dyeing, the dye bath is cooled down to 70-80°C at a controlled rate (e.g., 2°C per minute) before the dyed fabric is removed. The fabric is then rinsed thoroughly with hot water.

  • Reduction Clearing: To remove any unfixed dye particles from the fiber surface and to improve wash fastness, a reduction clearing process is performed. The dyed fabric is treated in a fresh bath containing sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 70-80°C for 15-20 minutes.

  • Final Rinsing and Drying: The fabric is rinsed thoroughly with hot and then cold water to remove the reduction clearing chemicals. Finally, the fabric is dried.

Evaluation of Dyeing Performance

4.1. Color Fastness Properties

The fastness properties of the dyed fabric are critical indicators of its performance. Standardized ISO methods are used for these evaluations. The available data for this compound on polyester is summarized in Table 2.

Fastness PropertyTest MethodRatingReference
Light Fastness ISO 105-B025[4]
Washing Fastness (Staining on PES) ISO 105-C064-5[4]
Washing Fastness (Staining on Cotton) ISO 105-C065[4]
Sublimation Fastness ISO 105-P014-5[4]
Rubbing Fastness (Dry) ISO 105-X124-5Data not available in snippets
Rubbing Fastness (Wet) ISO 105-X124Data not available in snippets

Table 2: Fastness Properties of C.I. This compound on Polyester. Note: Ratings are on a scale of 1 to 5, with 5 being the best, except for light fastness, which is on a scale of 1 to 8.

4.2. Color Yield (K/S Value)

The color yield on the dyed fabric can be quantified by measuring the Kubelka-Munk value (K/S), which is a function of the spectral reflectance of the sample. A higher K/S value indicates a greater color depth.

Protocol for K/S Measurement:

  • Measure the spectral reflectance of the dyed polyester fabric at its wavelength of maximum absorption using a spectrophotometer.

  • Calculate the K/S value using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where R is the decimal reflectance of the sample.

4.3. Exhaustion and Fixation Percentages

The efficiency of the dyeing process is determined by the percentage of dye that is transferred from the dyebath to the fabric (exhaustion) and the percentage of dye that is fixed within the fabric after washing (fixation).

Protocol for Determining Exhaustion and Fixation:

  • Exhaustion (%E):

    • Prepare a calibration curve of absorbance versus known concentrations of this compound at its wavelength of maximum absorption using a UV-Vis spectrophotometer.

    • Measure the absorbance of the initial dyebath (before adding the fabric) and the final dyebath (after dyeing).

    • Calculate the initial (C₀) and final (Cƒ) dye concentrations from the calibration curve.

    • Calculate the percentage exhaustion using the formula: %E = [(C₀ - Cƒ) / C₀] x 100

  • Fixation (%F):

    • After dyeing and before reduction clearing, strip the dye from a small sample of the dyed fabric using a suitable solvent (e.g., dimethylformamide).

    • Measure the concentration of the stripped dye solution spectrophotometrically to determine the total amount of dye on the fabric (D_total).

    • Perform the reduction clearing and washing steps on the remaining dyed fabric.

    • Strip the dye from a sample of the washed fabric to determine the amount of fixed dye (D_fixed).

    • Calculate the percentage fixation using the formula: %F = (D_fixed / D_total) x 100

Thermodynamic and Kinetic Studies

Understanding the thermodynamics and kinetics of the dyeing process provides insights into the dye-fiber interactions and the efficiency of dye uptake. While specific data for this compound is not available, the following are the standard experimental protocols for determining these parameters.

5.1. Adsorption Isotherms

Adsorption isotherms describe the equilibrium distribution of the dye between the dyebath and the fiber at a constant temperature. The Nernst, Langmuir, and Freundlich models are commonly used to analyze the dyeing of polyester with disperse dyes.[5]

Experimental Protocol for Adsorption Isotherms:

  • Perform a series of dyeings at a constant temperature with varying initial dye concentrations.

  • Allow the dyeings to reach equilibrium (typically several hours).

  • Measure the equilibrium dye concentration in the dyebath (Cs) and calculate the equilibrium dye concentration on the fiber (Cf).

  • Plot Cf versus Cs and fit the data to the Nernst, Langmuir, and Freundlich isotherm models to determine the best fit and the corresponding parameters (e.g., partition coefficient K for the Nernst isotherm).

5.2. Dyeing Kinetics

Dyeing kinetics describe the rate of dye uptake by the fiber. Key parameters include the diffusion coefficient (D) and the activation energy of dyeing (Ea).

Experimental Protocol for Dyeing Kinetics:

  • Conduct a series of dyeings at different temperatures for various time intervals.

  • At each time point, remove a fabric sample and measure the amount of dye uptake.

  • Calculate the diffusion coefficient (D) at each temperature using appropriate diffusion models.

  • Determine the activation energy of dyeing (Ea) by plotting ln(D) versus 1/T (where T is the absolute temperature) and applying the Arrhenius equation: D = D₀ * exp(-Ea / RT) where D₀ is the pre-exponential factor and R is the gas constant.

The relationship between these key kinetic and thermodynamic parameters is illustrated below.

dyeing_kinetics_thermodynamics cluster_thermodynamics Thermodynamics (Equilibrium) cluster_kinetics Kinetics (Rate) adsorption_isotherms Adsorption Isotherms (Nernst, Langmuir, Freundlich) partition_coeff Partition Coefficient (K) adsorption_isotherms->partition_coeff affinity Standard Affinity (Δμ°) partition_coeff->affinity enthalpy_entropy Enthalpy (ΔH°) & Entropy (ΔS°) affinity->enthalpy_entropy dyeing_rate Dyeing Rate Curves diffusion_coeff Diffusion Coefficient (D) dyeing_rate->diffusion_coeff activation_energy Activation Energy (Ea) (Arrhenius Equation) diffusion_coeff->activation_energy

Caption: Relationship between thermodynamic and kinetic parameters in polyester dyeing.

Conclusion

References

Application Notes: Disperse Brown 1 as a Model Compound for Azo Dye Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Brown 1 is a synthetic monoazo dye characterized by its aromatic structure and the presence of an azo (-N=N-) bond, which is responsible for its color.[1] Azo dyes are the largest class of colorants used extensively in the textile, printing, and leather industries.[2] Due to their chemical stability and resistance to light and oxidation, they are recalcitrant pollutants that persist in the environment.[3][4] The degradation of these dyes, particularly the reductive cleavage of the azo bond, can lead to the formation of potentially carcinogenic aromatic amines.[5][6] this compound serves as an excellent model compound for degradation studies because its structure is representative of this class of pollutants, and its concentration can be easily monitored using spectrophotometry, making it ideal for evaluating the efficacy of various remediation technologies.[3]

This document provides detailed protocols for using this compound in microbial and photocatalytic degradation studies, including methods for monitoring degradation and assessing the toxicity of breakdown products.

Chemical Properties of this compound

PropertyValueReference
C.I. Name This compound, C.I. 11152[1]
CAS Number 23355-64-8[7][8]
Molecular Formula C₁₆H₁₅Cl₃N₄O₄[1][3][7]
Molecular Weight 433.67 g/mol [1][7][9]
IUPAC Name 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol[7]
Class Azo Dye[1]

Data Presentation: Quantitative Degradation Parameters

The following tables summarize key quantitative data from representative studies on the degradation of Disperse Brown and similar azo dyes, providing a baseline for comparing different treatment methodologies.

Table 1: Microbial Degradation of Disperse Brown Dyes

Microorganism/ConsortiumDye (Initial Conc.)Key ConditionsDegradation EfficiencyTimeKey Findings & Degradation ProductsReference
Bacillus sp. VUSDisperse Brown 3REL (50 mg/L)Static anoxic, 40°C, pH 6.5–12.0100%8 hoursMediated by lignin (B12514952) peroxidase, laccase, and NADH-DCIP reductase. Products: 6,8-dichloro-quinazoline-4-ol and cyclopentanone.[10][11][12]
Microbial Consortium GB (Galactomyces geotrichum & Bacillus sp. VUS)Disperse Brown 3REL (50 mg/L)Static anoxic, 30°C, pH 8.0100%2 hoursConsortium showed faster degradation than individual strains. Products: 2-(6,8-dichloro-quinazolin-4-yloxy)-acetyl-urea and 2-(6,8-dichloro-quinazolin-4-yloxy)-acetyl-formamide.[13]
White-Rot Fungi (e.g., Trametes versicolor, Bjerkandera adusta)Various Azo Dyes (e.g., Basic Brown 1)Submerged culture70-80%7 daysDegradation mediated by extracellular ligninolytic enzymes (laccase, MnP, LiP).[14][15]

Table 2: Photocatalytic Degradation of Disperse Azo Dyes

| Photocatalyst | Dye (Initial Conc.) | Key Conditions | Degradation Efficiency | Time | Key Findings | Reference | | --- | --- | --- | --- | --- | --- | | CeFeO₃ | Disperse Red 167 (3x10⁻⁵ M) | UV light, 0.05 g catalyst/100 mL, pH 8.0 | >90% (rate dependent on conditions) | ~180 mins | Degradation follows first-order kinetics. Hydroxyl radicals are the active oxidizing species. |[4] | | ZnO Nanoparticles | Disperse Azo Dyes | UV/Sunlight | 50-80% | Varies | Efficiency depends on catalyst dosage, pH, and dye concentration. |[16] | | TiO₂ | Commercial Azo Dyes | UV light | Varies | Varies | Degradation occurs via both oxidation and reduction. Intermediates include aromatic amines and phenolic compounds. |[17] |

Experimental Protocols

Protocol 1: Microbial Degradation Assay

This protocol describes a general method for assessing the ability of a microbial culture (bacterial or fungal) to degrade this compound.

1. Materials and Reagents:

  • This compound stock solution (e.g., 1 g/L in a suitable solvent, then diluted in media).

  • Microbial culture (e.g., Bacillus sp., Phanerochaete chrysosporium).

  • Growth medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Agar/Broth for fungi, or a minimal salt medium).[18][19]

  • Sterile flasks, pipettes, and other labware.

  • Incubator (static or shaking).

  • Spectrophotometer.

  • Centrifuge.

2. Procedure:

  • Prepare Inoculum: Grow the selected microorganism in its appropriate liquid medium until it reaches the active growth phase (e.g., 24 hours for bacteria at 37°C).[18]

  • Set up Reaction Flasks: In sterile flasks, prepare the degradation medium. For a typical experiment, add a specific volume of growth medium and spike it with this compound stock solution to a final desired concentration (e.g., 50-100 mg/L).

  • Inoculation: Inoculate the dye-containing medium with a standard amount of the microbial culture (e.g., 1-5% v/v).

  • Controls: Prepare two control flasks:

    • Abiotic Control: Dye-containing medium without microbial inoculum (to check for non-biological degradation).

    • Biotic Control: Inoculated medium without the dye (to monitor microbial growth).

  • Incubation: Incubate the flasks under optimized conditions. For many bacteria like Bacillus sp., static anoxic (oxygen-limited) conditions at 30-40°C are effective for azo bond cleavage.[10][12] For white-rot fungi, aerobic conditions (shaking incubator) are typically required for the action of oxidative enzymes.[20]

  • Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 3 mL) from each flask.

  • Analysis:

    • Centrifuge the aliquot to pellet the microbial cells.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

    • Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100[18]

Protocol 2: Heterogeneous Photocatalytic Degradation

This protocol outlines the degradation of this compound using a semiconductor photocatalyst like TiO₂ or ZnO.

1. Materials and Reagents:

  • This compound solution (e.g., 20 mg/L in deionized water).

  • Photocatalyst powder (e.g., TiO₂ P25, synthesized ZnO NPs).[16]

  • Photoreactor with a UV lamp or solar simulator.

  • Magnetic stirrer.

  • pH meter and solutions for adjustment (e.g., 0.1 M HCl, 0.1 M NaOH).

  • Syringe filters (0.45 µm).

2. Procedure:

  • Prepare Reaction Suspension: In the photoreactor vessel, add a specific volume of the this compound solution.

  • Add Photocatalyst: Disperse the photocatalyst powder into the solution at a predetermined loading (e.g., 0.5-1.0 g/L).[21]

  • Establish Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes to allow the dye molecules to adsorb onto the catalyst surface. Take a sample (t=0) at the end of this period.

  • Initiate Photocatalysis: Turn on the light source to begin the degradation reaction. Maintain constant stirring to keep the catalyst suspended.

  • Sampling: Collect aliquots at regular intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis:

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove the catalyst particles.

    • Analyze the filtrate using a UV-Vis spectrophotometer to determine the residual dye concentration.

    • Calculate the degradation efficiency as described in Protocol 1.

Protocol 3: Analysis of Degradation Products

To understand the degradation pathway, the intermediates and final products must be identified.

1. Methods and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC): Used to separate the parent dye from its metabolites. A C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water.[2][6][22] Detection is typically done with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[23][24]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After extraction from the aqueous sample (e.g., with ethyl acetate), this method is used to identify volatile or semi-volatile degradation products.[10][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to observe changes in functional groups of the dye molecule during degradation.

2. Sample Preparation:

  • Collect a larger volume of the degraded sample at the end of the experiment.

  • Centrifuge to remove cells or catalyst.

  • Perform a liquid-liquid extraction using a solvent like ethyl acetate (B1210297) to concentrate the organic metabolites.

  • Evaporate the solvent and redissolve the residue in a small volume of a suitable solvent (e.g., methanol) for analysis.[25]

Protocol 4: Phytotoxicity Assay

This assay assesses the toxicity of the dye solution before and after degradation to evaluate the detoxification efficacy.

1. Materials:

  • Seeds of common agricultural plants (e.g., radish (Raphanus sativus), mung bean (Vigna radiata), or sorghum (Sorghum vulgare)).[10][25][26]

  • Sterile Petri dishes lined with filter paper.

  • Untreated this compound solution (e.g., 100 mg/L).

  • Treated (degraded) this compound solution.

  • Distilled water (as a negative control).

2. Procedure:

  • Place 10-20 healthy seeds evenly in each sterile Petri dish.[27]

  • Moisten the filter paper in the dishes with equal volumes (e.g., 5 mL) of the respective solutions:

    • Group 1: Distilled water (Control).

    • Group 2: Untreated dye solution.

    • Group 3: Treated (degraded) solution.

  • Incubate the plates in the dark at room temperature (e.g., 25°C) for 4-10 days.[26][27]

  • Assessment: After the incubation period, measure and record the following for each group:

    • Seed germination percentage.

    • Plumule (shoot) length.

    • Radicle (root) length.[26]

  • Compare the results from the treated and untreated dye groups to the control. A significant reduction in germination or growth in the untreated sample indicates toxicity, while results similar to the control in the treated sample suggest successful detoxification.[25][28]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Degradation Experiment cluster_analysis 3. Analysis & Assessment start Prepare this compound Stock Solution media Prepare Reaction Media (e.g., Nutrient Broth, DI Water) start->media setup Set up Bioreactor/Photoreactor with Dye Media media->setup inoculum Prepare Inoculum (Microbes or Photocatalyst) add_inoculum Inoculate with Microbes or Add Catalyst inoculum->add_inoculum setup->add_inoculum incubate Incubate under Controlled Conditions (Temp, pH, Light, O₂) add_inoculum->incubate sampling Collect Aliquots at Time Intervals incubate->sampling uv_vis UV-Vis Spectrophotometry (Decolorization %) sampling->uv_vis hplc HPLC / LC-MS (Metabolite Separation) sampling->hplc toxicity Phytotoxicity Assay (Detoxification Assessment) sampling->toxicity gc_ms GC-MS / FTIR (Product Identification) hplc->gc_ms

// Nodes Dye [label="this compound\n(Complex Azo Dye)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=hexagon]; Cleavage [label="Azo Bond Cleavage\n(-N=N-)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Intermediates [label="Aromatic Amines\n(Potentially Toxic Intermediates)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=parallelogram]; Mineralization [label="Ring Cleavage &\nFurther Oxidation", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; EndProducts [label="End Products\n(CO₂, H₂O, Cl⁻, NO₃⁻)\nLess/Non-Toxic", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon]; Enzymes [label="Mediators:\n• Azoreductase (Anaerobic)\n• Laccase, Peroxidases (Aerobic)\n• Light/Photocatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle, style=rounded];

// Edges Dye -> Cleavage [label="Step 1:\nDecolorization"]; Cleavage -> Intermediates; Intermediates -> Mineralization [label="Step 2:\nDetoxification"]; Mineralization -> EndProducts; Enzymes -> Cleavage [style=dashed, arrowhead=open, color="#4285F4"]; Enzymes -> Mineralization [style=dashed, arrowhead=open, color="#4285F4"]; } dot Caption: Conceptual pathway of azo dye degradation and detoxification.

Enzymatic_Mechanism cluster_anaerobic Anaerobic/Anoxic Pathway cluster_aerobic Aerobic Pathway AzoDye1 Azo Dye (-N=N-) Azoreductase Azoreductase (Flavin-dependent or Flavin-free) AzoDye1->Azoreductase Amines Aromatic Amines (Colorless) Azoreductase->Amines Reductive Cleavage Cofactor Cofactor (NADH / NADPH) Cofactor->Azoreductase AzoDye2 Azo Dye / Aromatic Amines Amines->AzoDye2 Substrate for Aerobic Step Ligninolytic Ligninolytic Enzymes (Laccase, LiP, MnP) AzoDye2->Ligninolytic Mineralized Mineralized Products (CO₂, H₂O) Ligninolytic->Mineralized Oxidative Degradation

References

Application Note: Preparation of Disperse Brown 1 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Brown 1 (CAS No. 23355-64-8) is an azo dye belonging to the class of disperse dyes.[1] These dyes are characterized by their limited solubility in water and are primarily used for dyeing synthetic fibers like polyester.[1] In a research context, particularly in fields like toxicology, analytical chemistry, and drug development, the preparation of accurate and stable stock solutions is crucial for reliable experimental outcomes. This document provides a detailed protocol for the preparation of this compound stock solutions, emphasizing safety, solvent selection, and proper storage.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number 23355-64-8[1][2][3]
Molecular Formula C₁₆H₁₅Cl₃N₄O₄[1][3]
Molecular Weight 433.67 g/mol [3]
Appearance Red grain or brown crystalline powder[2][4]
Solubility Generally soluble in organic solvents; limited solubility in water.[1] Specifically soluble in methanol (B129727) and chloroform.[5][1][5]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Recommended storage at 2-8°C or ambient (>5°C).[3][7][3][6][7]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in methanol. This concentration is a common starting point for further dilutions in experimental assays.

3.1. Materials and Equipment

  • This compound powder (purity ≥96%)

  • Methanol (HPLC grade or equivalent)[5]

  • Analytical balance

  • 10 mL volumetric flask (Class A)

  • Spatula

  • Weighing paper or boat

  • Pipettes

  • Vortex mixer or sonicator

  • Amber glass vial with a screw cap for storage

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).

3.2. Safety Precautions

  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]

  • This compound may be harmful if swallowed and can cause skin and serious eye irritation.[3]

  • Avoid contact with skin and eyes.[6][8]

  • Wear appropriate PPE throughout the procedure.[6]

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[3][6][9]

3.3. Procedure

  • Tare the Balance: Place the weighing paper or boat on the analytical balance and tare it.

  • Weigh this compound: Carefully weigh out 10.0 mg of this compound powder.

  • Transfer to Volumetric Flask: Quantitatively transfer the weighed powder into a 10 mL volumetric flask.

  • Initial Dissolution: Add approximately 5-7 mL of methanol to the volumetric flask.

  • Dissolve the Compound: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

  • Bring to Volume: Once the solid is fully dissolved, add methanol to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenize the Solution: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer and Store: Transfer the stock solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and your initials. Store the solution at 2-8°C, protected from light.[5][7]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh 10 mg of This compound transfer 2. Transfer to 10 mL Volumetric Flask weigh->transfer add_solvent 3. Add ~7 mL of Methanol transfer->add_solvent dissolve 4. Vortex / Sonicate to Dissolve add_solvent->dissolve fill_to_volume 5. Add Methanol to the 10 mL Mark dissolve->fill_to_volume homogenize 6. Cap and Invert to Mix fill_to_volume->homogenize transfer_vial 7. Transfer to Labeled Amber Vial homogenize->transfer_vial store 8. Store at 2-8°C, Protected from Light transfer_vial->store

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Disperse Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 1, also known by its Colour Index number C.I. 11152, is a monoazo dye used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1][2] Due to its potential for allergenicity and the possibility of it containing carcinogenic aromatic amines, the monitoring of this compound in textiles and environmental samples is of significant importance.[3] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and selective method for the identification and quantification of this compound.[4][5] These application notes provide detailed protocols for the analysis of this compound using LC-MS/MS techniques.

Chemical Information

PropertyValue
Chemical Name2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol[2]
Molecular FormulaC₁₆H₁₅Cl₃N₄O₄[1]
Molecular Weight433.67 g/mol [1]
CAS Number23355-64-8[2]

Quantitative Mass Spectrometry Data

The following table summarizes the key mass spectrometry parameters for the quantitative analysis of this compound using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The primary precursor ion is the protonated molecule [M+H]⁺.

Precursor Ion (m/z)Product Ion (m/z)Proposed FragmentCollision Energy (eV)Notes
433.0401.0[M+H - CH₂OH]⁺15-25Loss of a hydroxymethyl group from one of the diethanolamine (B148213) arms.
433.0183.0[C₆H₃Cl₂(NO₂)N]⁺25-35Cleavage of the C-N bond between the phenyl ring and the azo group.
433.0385.0[M+H - 2(CH₂O)]⁺20-30Sequential loss of formaldehyde (B43269) from the diethanolamine moiety.

Note: Optimal collision energies may vary depending on the specific instrument and source conditions and should be determined empirically.

Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer, following electrospray ionization (ESI) in positive ion mode, primarily involves the cleavage of the side chains and the azo linkage. The proposed fragmentation pathway is illustrated below.

G parent This compound [M+H]⁺ m/z = 433.0 frag1 [M+H - CH₂OH]⁺ m/z = 401.0 parent->frag1 - CH₂OH frag2 [C₆H₃Cl₂(NO₂)N]⁺ m/z = 183.0 parent->frag2 C-N Cleavage frag3 [M+H - 2(CH₂O)]⁺ m/z = 385.0 frag1->frag3 - CH₂O

Proposed fragmentation pathway for this compound.

Experimental Protocols

Sample Preparation from Textile Materials

This protocol is adapted from established methods for the extraction of disperse dyes from textiles.[2][6]

Materials:

  • Methanol (B129727) (HPLC grade)

  • Water (deionized or Milli-Q)

  • 0.22 µm PTFE syringe filters

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh approximately 1 gram of the textile sample and cut it into small pieces.

  • Place the sample into a 50 mL conical tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the sample for 1 minute.

  • Place the tube in an ultrasonic bath at 50°C for 30 minutes.[2]

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[2]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • If necessary, evaporate the solvent and reconstitute in an appropriate volume of the initial mobile phase (e.g., 95:5 water/methanol) for LC-MS/MS analysis.[2]

Sample Preparation from Environmental Water Samples

This protocol utilizes Solid-Phase Extraction (SPE) to concentrate this compound from water samples.

Materials:

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Water (deionized or Milli-Q)

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Acidify the water sample (e.g., 100 mL) to a pH of approximately 3 with formic acid.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the retained this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL of 50:50 methanol/water).

  • Vortex and filter the reconstituted sample into an autosampler vial for analysis.

Experimental Workflow

The overall workflow for the analysis of this compound from sample collection to data analysis is depicted below.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Textile or Water Sample Extraction Solvent Extraction (Textiles) or SPE (Water) Sample->Extraction Filtration Filtration / Concentration Extraction->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Reporting Reporting Quantification->Reporting

LC-MS/MS analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[2]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min[2]

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: See the "Quantitative Mass Spectrometry Data" table.

  • Source Temperature: Dependent on instrument, typically 120-150°C

  • Desolvation Temperature: Dependent on instrument, typically 350-500°C

  • Gas Flows: Optimize for the specific instrument.

Concluding Remarks

The methods outlined in these application notes provide a robust framework for the sensitive and selective analysis of this compound in various matrices. Adherence to these protocols, with appropriate instrument optimization and method validation, will enable accurate quantification for research, quality control, and regulatory compliance purposes.

References

Application of Disperse Brown 1 in Forensic Fiber Analysis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 1, a monoazo dye, is a crucial colorant in the textile industry, primarily used for dyeing hydrophobic fibers such as polyester (B1180765). In the realm of forensic science, the analysis of textile fibers is a cornerstone of trace evidence examination. The dye present on a fiber can provide significant discriminatory information, helping to associate or differentiate between a questioned fiber from a crime scene and a known source. This document provides detailed application notes and experimental protocols for the forensic analysis of this compound on polyester fibers, addressing the need for robust and validated methods in this critical area of investigation.

The methodologies outlined below cover dye extraction from single fibers and subsequent analysis using various chromatographic and spectroscopic techniques. These protocols are designed to be adaptable for research and casework, providing a framework for the qualitative and semi-quantitative analysis of this compound.

Key Analytical Approaches

The forensic analysis of this compound on polyester fibers typically involves a multi-step process:

  • Microscopic Examination: Initial visual comparison of the fiber's color and morphology.

  • Dye Extraction: Isolation of the dye from the fiber matrix.

  • Analytical Separation and Identification: Characterization of the extracted dye using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

  • In-situ Analysis: Non-destructive analysis of the dye directly on the fiber using techniques like Raman Spectroscopy.

The choice of method depends on factors such as the size of the fiber sample, the required sensitivity, and the availability of instrumentation.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the forensic analysis of this compound and other disperse dyes, compiled from various studies.

Table 1: Extraction Solvents and Conditions for Disperse Dyes from Polyester Fibers

Solvent SystemTemperature (°C)TimeFiber LengthReference
Chlorobenzene (B131634)13030 min≤ 10 cm[1]
Chlorobenzene10015 - 60 min2 - 5 mm[1]
Dimethylformamide (DMF)Not specifiedNot specified5 mm[2]
Pyridine:Water (4:3)Not specifiedNot specifiedNot specified[3][4]

Table 2: Chromatographic and Spectroscopic Data for Disperse Dyes

Analytical TechniqueParameterValueAnalyte(s)Reference
HPLC-DADWavelength (nm)Optimized for each dye9 disperse dyes
UPLC-QTOF-MSLimit of Detection (LOD)0.1 - 5.0 ng/mL9 disperse dyes[5]
HPTLCLimit of Detection (LOD)0.039 - 0.105 g/LDisperse Red 1, Blue 3, Orange 3[6]
HPTLCLimit of Quantitation (LOQ)0.012 - 0.033 g/lDisperse Red 1, Blue 3, Orange 3[6]
Raman SpectroscopyExcitation Wavelength (nm)532, 785Various disperse dyes[7][8]

Experimental Protocols

Protocol 1: Extraction of this compound from a Single Polyester Fiber

This protocol describes a micro-extraction method suitable for casework-sized fibers.

Materials:

  • Single polyester fiber (e.g., 5-10 mm in length)

  • Chlorobenzene or Dimethylformamide (DMF)

  • Glass capillary tube (or micro-vial)

  • Heating block or oven

  • Nitrogen evaporator

  • Acetonitrile (B52724) (ACN) or other suitable solvent for reconstitution

  • Microsyringe

Procedure:

  • Place a single polyester fiber (e.g., 5-10 mm) into a glass capillary tube.

  • Add a minimal volume of extraction solvent (e.g., 5-10 µL of chlorobenzene or DMF) to the tube.

  • Seal the capillary tube.

  • Heat the tube in an oven or heating block at 100-130°C for 30-60 minutes.[1]

  • After cooling, carefully open the tube and remove the fiber.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried dye residue in a small, known volume (e.g., 10-20 µL) of a suitable solvent for the subsequent analytical technique (e.g., acetonitrile for HPLC).

Protocol 2: Analysis of this compound by High-Performance Thin Layer Chromatography (HPTLC)

HPTLC is a cost-effective and rapid technique for the separation and comparison of dyes.

Materials:

  • Extracted dye sample (from Protocol 1)

  • This compound standard solution

  • HPTLC silica (B1680970) gel plate

  • Developing chamber

  • Developing solvent (e.g., Toluene:Acetone, 20:1 v/v)[6]

  • Capillary spotter

  • UV-Vis cabinet or densitometer

Procedure:

  • Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the HPTLC plate.

  • Using a capillary spotter, apply a small spot of the extracted dye solution and the this compound standard solution onto the starting line.

  • Allow the spots to dry completely.

  • Pour the developing solvent into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate with solvent vapor.

  • Place the HPTLC plate into the chamber, ensuring the solvent level is below the starting line.

  • Allow the solvent to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry.

  • Visualize the separated spots under visible and UV light.

  • Calculate the Retention factor (Rf) for the sample and the standard:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Compare the Rf value and the color of the spot from the extracted sample with that of the this compound standard.

Protocol 3: Analysis of this compound by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD provides quantitative and spectral information for dye identification.

Materials:

  • Extracted dye sample (from Protocol 1)

  • This compound standard solution

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile (ACN) with 0.1% formic acid

  • HPLC vials

Procedure:

  • Prepare a series of standard solutions of this compound at known concentrations.

  • Transfer the reconstituted dye extract and the standard solutions into HPLC vials.

  • Set up the HPLC-DAD system with the following example parameters (optimization may be required):

    • Column: C18, e.g., 2.1 x 100 mm, 2.6 µm

    • Mobile Phase: A gradient elution, for example, starting with 90% A and 10% B, increasing to 100% B over 15 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • DAD Wavelength: Scan from 200-700 nm, with a specific monitoring wavelength for this compound (to be determined from its UV-Vis spectrum).

  • Inject the standard solutions to create a calibration curve.

  • Inject the extracted sample.

  • Compare the retention time and the UV-Vis spectrum of the peak in the sample chromatogram with those of the this compound standard.

  • Quantify the amount of dye in the extract using the calibration curve.

Visualizations

The following diagrams illustrate the workflows for the forensic analysis of this compound.

Forensic_Fiber_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Process cluster_results Data Interpretation CrimeSceneFiber Questioned Fiber (from crime scene) Microscopy Microscopic Examination CrimeSceneFiber->Microscopy KnownFiber Known Fiber (from suspect/source) KnownFiber->Microscopy Extraction Dye Extraction Microscopy->Extraction Destructive Path Raman Raman Spectroscopy Microscopy->Raman Non-destructive Path TLC TLC Analysis Extraction->TLC HPLC HPLC-DAD/MS Analysis Extraction->HPLC Comparison Comparison of Results TLC->Comparison HPLC->Comparison Raman->Comparison Conclusion Conclusion (Association/Exclusion) Comparison->Conclusion

Caption: General workflow for forensic fiber analysis.

Dye_Extraction_And_Analysis_Workflow Fiber Single Polyester Fiber AddSolvent Add Extraction Solvent (e.g., Chlorobenzene) Fiber->AddSolvent Heat Heat in Sealed Tube (100-130°C) AddSolvent->Heat Evaporate Evaporate Solvent Heat->Evaporate Reconstitute Reconstitute in Analysis Solvent Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis TLC TLC Analysis->TLC HPLC_MS HPLC-MS Analysis->HPLC_MS

Caption: Workflow for dye extraction and analysis.

Conclusion

The analysis of this compound on polyester fibers can provide highly valuable information in forensic investigations. The protocols detailed in this document offer a systematic approach to the extraction and identification of this dye from single fibers. The choice of analytical technique will be dictated by the specific requirements of the case and the available resources. For a comprehensive analysis, a combination of techniques, such as a screening by TLC followed by a more sensitive and specific analysis by HPLC-MS, is often recommended. Further research to expand the database of dye standards and their analytical data will continue to enhance the evidentiary value of forensic fiber examinations.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Disperse Brown 1" Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Disperse Brown 1." This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility and aggregation of this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions to help you achieve stable aqueous solutions for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

This compound is a non-ionic azo dye characterized by its hydrophobic nature and low water solubility.[1][2] Its molecular structure lacks significant ionizable groups, which are necessary for high solubility in aqueous solutions. This inherent hydrophobicity leads to a strong tendency for the dye molecules to aggregate in water to minimize their contact with the polar water molecules, a phenomenon driven by hydrophobic interactions.[3]

Q2: I observed precipitates in my cell culture medium after adding this compound. What is the likely cause?

Precipitation of this compound in cell culture media or physiological buffers is a common issue. It is typically caused by the low aqueous solubility of the dye. When a concentrated stock solution of this compound (usually in an organic solvent like DMSO or acetone) is added to the aqueous medium, the dye molecules can rapidly come out of solution and form aggregates or precipitates. This can be exacerbated by factors such as the final concentration of the dye, the concentration of the organic solvent, temperature, and the presence of salts in the medium.

Q3: What is the optimal pH for maintaining this compound stability in an aqueous solution?

For many disperse dyes, a weakly acidic medium with a pH range of 4.5 to 5.5 is where they exhibit the most stable state.[4] However, the stability of azo dyes can be pH-dependent, and some may be sensitive to alkaline conditions.[4] For biological experiments conducted at a physiological pH of around 7.4, it is crucial to employ strategies to enhance solubility and prevent aggregation.

Q4: Can I heat the solution to dissolve this compound aggregates?

While heating can increase the solubility of many compounds, it can be a double-edged sword for disperse dyes. In the context of textile dyeing, high temperatures (e.g., 120-130°C) are used to promote dye uptake into fibers.[1] However, for laboratory solutions, excessive heating can sometimes promote aggregation or even degradation of the dye. Gentle warming may aid initial dissolution in an organic solvent, but for aqueous solutions, other methods for preventing aggregation are generally more reliable.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues related to this compound aggregation in aqueous solutions.

Issue 1: Precipitate formation immediately upon addition to aqueous buffer or media.

This is the most frequent problem and is due to the dye's low aqueous solubility.

Troubleshooting Workflow:

Start Precipitate Observed CheckSolvent Verify Organic Solvent Concentration Start->CheckSolvent HighSolvent Is final solvent conc. > 0.5%? CheckSolvent->HighSolvent ReduceSolvent Decrease final solvent concentration HighSolvent->ReduceSolvent Yes CheckDyeConc Check Final Dye Concentration HighSolvent->CheckDyeConc No Success Stable Solution Achieved ReduceSolvent->Success HighDyeConc Is dye concentration too high? CheckDyeConc->HighDyeConc ReduceDyeConc Lower the final dye concentration HighDyeConc->ReduceDyeConc Yes UseSolubilizer Employ a Solubilizing Agent HighDyeConc->UseSolubilizer No ReduceDyeConc->Success UseSolubilizer->Success

Caption: Troubleshooting workflow for immediate precipitation.

Solutions:

  • Optimize Organic Solvent Concentration: When preparing a stock solution in an organic solvent such as DMSO, ensure the final concentration of the solvent in your aqueous medium is minimal, ideally below 0.1%. High concentrations of organic solvents can also be toxic to cells.

  • Reduce Final Dye Concentration: Work with the lowest effective concentration of this compound required for your experiment.

  • Use a Solubilizing Agent: The addition of a solubilizing agent can significantly enhance the stability of this compound in aqueous solutions.

    • Surfactants: Non-ionic surfactants are generally effective at solubilizing hydrophobic dyes.

    • Cyclodextrins: β-cyclodextrin can form inclusion complexes with disperse dyes, increasing their aqueous solubility and stability.[5][6]

Issue 2: Solution appears cloudy or shows aggregation over time.

This indicates that while the dye may have initially dissolved, it is not stable in the aqueous environment.

Troubleshooting Workflow:

Start Delayed Aggregation Observed CheckpH Verify Solution pH Start->CheckpH pH_Optimal Is pH optimal for stability? CheckpH->pH_Optimal AdjustpH Adjust pH (if experiment allows) pH_Optimal->AdjustpH No CheckTemp Review Storage/Incubation Temperature pH_Optimal->CheckTemp Yes AdjustpH->CheckTemp Temp_Optimal Is temperature appropriate? CheckTemp->Temp_Optimal AdjustTemp Optimize Temperature Temp_Optimal->AdjustTemp No AddStabilizer Incorporate a Stabilizer Temp_Optimal->AddStabilizer Yes AdjustTemp->AddStabilizer Success Stable Solution Maintained AddStabilizer->Success

Caption: Troubleshooting workflow for delayed aggregation.

Solutions:

  • pH Adjustment: If your experimental conditions permit, adjusting the pH to a slightly acidic range (4.5-5.5) may improve stability.[4] However, for most biological assays, this is not feasible, and other methods should be prioritized.

  • Temperature Control: Avoid drastic temperature fluctuations. Prepare solutions at room temperature and store them as recommended for your specific application.

  • Incorporate Stabilizers:

    • Dispersing Agents: Lignosulfonates or naphthalene (B1677914) sulfonate-formaldehyde condensates are commonly used in commercial dye formulations to prevent aggregation.[7] While less common in a research lab setting, they can be effective.

    • Bovine Serum Albumin (BSA): For cell culture applications, the presence of serum in the media can help to stabilize hydrophobic compounds. If using serum-free media, the addition of purified BSA may help to prevent aggregation.

Quantitative Data Summary

While specific quantitative solubility data for this compound in aqueous solutions is not extensively available in the literature, the following table provides a summary of its known properties and qualitative solubility in common solvents.

PropertyValue
Molecular Formula C₁₆H₁₅Cl₃N₄O₄
Molecular Weight 433.67 g/mol
Water Solubility Very low / Sparingly soluble[2][3]
Acetone Solubility Soluble
Ethanol Solubility Sparingly soluble
DMSO Solubility Soluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted into aqueous experimental solutions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or amber vial.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly for several minutes to ensure the dye is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

  • Storage: Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Medium (for Cell Culture)

This protocol provides a method for diluting the organic stock solution into a final aqueous medium while minimizing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.

  • Serial Dilution (Recommended): To avoid shocking the dye out of solution, perform a serial dilution. a. First, dilute the concentrated stock solution in a small volume of pre-warmed medium. b. Vortex gently immediately after adding the stock solution. c. Add this intermediate dilution to the final volume of your experimental medium.

  • Direct Dilution (for very low concentrations): a. While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution dropwise. b. Continue to mix gently for a few seconds.

  • Final Concentration Check: Visually inspect the solution for any signs of precipitation or cloudiness. If observed, you may need to lower the final concentration or employ a solubilizing agent as described in the troubleshooting guide.

  • Use Immediately: It is recommended to use the final working solution immediately after preparation.

Experimental Workflow for Solution Preparation:

Start Start: Prepare Working Solution Stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) Start->Stock Warm_Medium Pre-warm Aqueous Medium (e.g., Cell Culture Medium) to 37°C Stock->Warm_Medium Dilute Dilute Stock into Warmed Medium (Use serial dilution for higher concentrations) Warm_Medium->Dilute Mix Mix Gently but Thoroughly Dilute->Mix Inspect Visually Inspect for Precipitation Mix->Inspect Precipitate Precipitate Observed? Inspect->Precipitate Troubleshoot Refer to Troubleshooting Guide Precipitate->Troubleshoot Yes Use Use Solution Immediately Precipitate->Use No

Caption: Workflow for preparing a working solution of this compound.

References

Avoiding interference in "Disperse Brown 1" spectroscopic measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of Disperse Brown 1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental measurements.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what are its basic properties?

This compound is a monoazo dye. Its chemical structure and basic properties are summarized in the table below.

PropertyValue
C.I. NameThis compound
C.I. Number11152
CAS Number23355-64-8
Molecular FormulaC₁₆H₁₅Cl₃N₄O₄
Molecular Weight433.67 g/mol
Chemical ClassAzo Dye

Source: PubChem CID 31878[1]

Sample Preparation & Handling

Q2: What is the recommended procedure for preparing a this compound solution for UV-Vis analysis?

A standard protocol for preparing a this compound solution for UV-Vis spectroscopy is outlined below. Adhering to a consistent protocol is crucial for obtaining reproducible results.

G cluster_prep Solution Preparation Workflow start Start: Weigh this compound Powder dissolve Dissolve in appropriate solvent (e.g., Ethanol, Acetone (B3395972), DMF) start->dissolve 1. vortex Vortex or sonicate to ensure complete dissolution dissolve->vortex 2. transfer Quantitatively transfer to a volumetric flask vortex->transfer 3. dilute Dilute to the mark with the same solvent transfer->dilute 4. mix Invert flask several times to ensure homogeneity dilute->mix 5. end_prep Solution is ready for analysis mix->end_prep 6.

Caption: Workflow for preparing this compound solutions.

Q3: My this compound solution appears cloudy or has suspended particles. How will this affect my measurements?

A cloudy or turbid solution will lead to inaccurate spectroscopic measurements due to light scattering by the suspended particles. This scattering effect can artificially increase the absorbance reading. It is essential to ensure your sample is a true solution. If you observe turbidity, try the following:

  • Sonication: Sonicate the solution to break up any aggregates.

  • Filtration: Filter the solution through a 0.45 µm or smaller pore size filter that is compatible with your solvent.

  • Solvent Change: Consider using a different solvent in which this compound has better solubility.

Spectroscopic Measurement Issues

Q4: I am observing a noisy or unstable baseline in my UV-Vis spectrum. What could be the cause?

An unstable baseline can arise from several factors. The following flowchart can help you troubleshoot this issue.

G cluster_baseline Troubleshooting Unstable Baseline start Unstable Baseline Observed check_lamp Check instrument lamp status. Is it warmed up? start->check_lamp check_cuvette Is the cuvette clean and properly positioned? check_lamp->check_cuvette Lamp OK instrument_issue Potential instrument malfunction. Contact service technician. check_lamp->instrument_issue Lamp Issue check_cuvette->start Clean/Reposition Cuvette check_solvent Is the solvent of sufficient purity? Does it absorb in the measurement range? check_cuvette->check_solvent Cuvette OK check_solvent->start Use High-Purity Solvent check_electronics Are there fluctuations in power supply? check_solvent->check_electronics Solvent OK check_electronics->start Stable Power check_electronics->instrument_issue Power Issue

Caption: Troubleshooting guide for an unstable baseline.

Q5: The absorbance reading of my this compound solution is not consistent and changes over time. What could be the reason?

Changes in absorbance over time can be due to several factors:

  • Photodegradation: Azo dyes can be susceptible to degradation upon exposure to UV light.[2] To minimize this, limit the exposure of your sample to the spectrophotometer's light source by using the shutter and taking measurements promptly.

  • Aggregation: Dye molecules can aggregate in solution, which can alter the absorption spectrum.[3] This can be concentration-dependent. Try measuring at different concentrations to see if the spectral shape changes.

  • Evaporation: If you are using a volatile solvent, evaporation can lead to an increase in the concentration of the dye over time, thus increasing the absorbance. Ensure your cuvette is properly capped.

Interference Sources

Q6: I suspect interference from other substances in my sample. What are common sources of interference for azo dyes like this compound?

Common sources of interference in the spectroscopic analysis of azo dyes include:

  • pH: The absorption spectrum of azo dyes can be sensitive to the pH of the solution. Changes in pH can cause a shift in the wavelength of maximum absorbance (λmax). It is crucial to control and report the pH of your solutions.

  • Metal Ions: Certain metal ions, such as Fe³⁺, Cu²⁺, and Zn²⁺, can form complexes with azo dyes, leading to changes in the absorption spectrum.[4] If your sample may be contaminated with metal ions, consider using a chelating agent like EDTA.

  • Solvent Polarity: The polarity of the solvent can influence the electronic transitions of the dye molecule, causing a shift in the λmax. Ensure you are using the same solvent for your blank and all subsequent measurements. For some azo dyes, an increase in solvent polarity can cause a bathochromic (red) shift.

Q7: How does the choice of solvent affect the UV-Vis spectrum of this compound?

The choice of solvent can significantly impact the UV-Vis spectrum of disperse dyes. While specific data for this compound is limited, studies on similar dyes, such as Disperse Red 1, show that both the λmax and the molar absorptivity can vary with the solvent.[1][4]

For Disperse Red 1, the λmax was observed at 406 nm in acetone, DMF, ACN, and ethanol, but the molar absorptivity varied significantly.[1][4]

SolventMolar Absorptivity of Disperse Red 1 (L mol⁻¹ cm⁻¹)
Acetone3,208
N,N-Dimethylformamide (DMF)15,846
Acetonitrile (ACN)11,174
Ethanol13,708

Source: Spectrophotometric evaluation of the behavior of disperse red 1 dye in aqueous media and its interaction with calf thymus ds-DNA[1][4]

It is crucial to be consistent with the solvent used for all measurements in a study.

Troubleshooting Guides

Problem: Unexpected Peaks in the Spectrum

Possible Cause: Contamination of the solvent, cuvette, or the this compound sample itself.

Troubleshooting Steps:

G cluster_peaks Troubleshooting Unexpected Peaks start Unexpected Peaks Observed run_blank Run a spectrum of the solvent alone in a clean cuvette. start->run_blank analyze_blank Does the blank show the unexpected peaks? run_blank->analyze_blank clean_cuvette Thoroughly clean the cuvette and re-run the blank. analyze_blank->clean_cuvette Yes check_dye The this compound sample may be impure. analyze_blank->check_dye No new_solvent Use a fresh, high-purity batch of solvent. clean_cuvette->new_solvent new_solvent->run_blank problem_solved Problem Resolved check_dye->problem_solved

Caption: Guide to resolving unexpected spectral peaks.

Problem: Absorbance is Too High or Too Low

Possible Cause: The concentration of the this compound solution is outside the linear range of the Beer-Lambert Law.

Troubleshooting Steps:

  • Absorbance Too High (> 2.0): Dilute the sample with a known volume of the same solvent and re-measure. Calculate the original concentration using the dilution factor.

  • Absorbance Too Low (< 0.1): The signal-to-noise ratio may be poor, leading to inaccurate measurements. Prepare a more concentrated solution.

Experimental Protocols

Protocol: Standard UV-Vis Measurement of this compound

This protocol outlines the steps for obtaining a reliable UV-Vis absorption spectrum of this compound.

Materials:

  • This compound

  • Spectrophotometer grade solvent (e.g., ethanol, acetone, DMF)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. From this stock, prepare a series of dilutions to determine the linear range.

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline spectrum. This will be subtracted from your sample spectra.

  • Sample Measurement:

    • Rinse a clean cuvette with a small amount of your this compound solution.

    • Fill the cuvette with the solution.

    • Wipe the outside of the cuvette with a lint-free cloth to remove any fingerprints or smudges.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If performing quantitative analysis, use the absorbance at λmax and a calibration curve to determine the concentration. A representative UV-visible absorbance spectrum of this compound shows a broad absorption in the visible region.[5][6]

References

"Disperse Brown 1" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Disperse Brown 1. The information is intended for researchers, scientists, and professionals in drug development who may use this dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Keep it away from sources of ignition and incompatible materials. The recommended ambient storage temperature is above 5°C.[2]

Q2: What is the general stability of this compound?

A2: this compound is considered stable under recommended storage conditions.[3] However, like many disperse dyes, its stability can be compromised under certain experimental conditions, particularly at high temperatures and alkaline pH.[4]

Q3: Is this compound sensitive to light?

Q4: How does pH affect the stability of this compound?

A4: Disperse dyes, as a class, exhibit better stability in acidic conditions.[4] The safest pH range for many disperse dyes is between 4 and 5.[4] In alkaline conditions, particularly at pH values greater than 6 and elevated temperatures, this compound may undergo hydrolysis, leading to a change in color and a decrease in color depth.[4]

Q5: What happens to this compound at high temperatures?

A5: this compound is reported to have high thermal stability under normal conditions.[3] However, at the elevated temperatures often used in dyeing processes (e.g., 125-135°C), degradation can occur, especially in conjunction with alkaline pH.[4] Thermal degradation of azo dyes can involve the cleavage of the azo bond (-N=N-) and other bonds within the molecule, leading to the formation of smaller aromatic compounds.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results or loss of color intensity. Dye degradation due to improper storage.Ensure the dye is stored in a tightly sealed container in a cool, dry, and dark place.
Instability in the experimental medium (e.g., high pH, high temperature).Maintain the pH of the solution in the acidic range (ideally pH 4-5). Avoid prolonged exposure to temperatures above 125°C, especially under alkaline conditions.
Precipitation of the dye from solution. Low aqueous solubility.This compound has low solubility in water. Use appropriate dispersing agents or consider dissolving it in a suitable organic solvent like methanol (B129727) before adding it to your aqueous system.
Unexpected peaks in analytical chromatography (e.g., HPLC, GC-MS). Presence of degradation products.Review your experimental conditions (pH, temperature, light exposure) to identify potential causes of degradation. Consider performing a stability study under your specific experimental conditions to identify and characterize degradation products.

Experimental Protocols

Protocol 1: General Solution Preparation

A general-purpose stock solution of this compound can be prepared for experimental use.

Materials:

  • This compound powder

  • Methanol (analytical grade)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a volumetric flask of the desired volume.

  • Add a small amount of methanol to the flask to wet the powder.

  • Gently swirl the flask to form a slurry.

  • Gradually add more methanol while stirring with a magnetic stirrer until the dye is fully dissolved.

  • Once dissolved, bring the solution to the final volume with methanol.

  • Store the stock solution in a tightly sealed, amber glass bottle in a cool, dark place.

Protocol 2: Photostability Testing (Adapted from ISO 105-B02)

This protocol provides a framework for assessing the photostability of this compound in solution. The ISO 105-B02 standard is designed for textiles, but its principles can be adapted for a solution-based assay.[1][2][5][6]

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Quartz cuvettes or other UV-transparent vessels

  • Xenon arc lamp apparatus (to simulate natural daylight)

  • UV-Vis spectrophotometer

  • Control solution (solvent only)

  • Blue wool references (optional, for comparison)

Procedure:

  • Place the this compound solution in a quartz cuvette.

  • Prepare a control cuvette with the solvent only.

  • Expose the sample and control to the xenon arc lamp under controlled conditions of temperature and humidity.

  • At predetermined time intervals, remove the sample and measure its absorbance at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Calculate the percentage of degradation over time by comparing the absorbance of the exposed sample to that of a non-exposed sample.

Protocol 3: Thermal Stability Testing (Based on Thermogravimetric Analysis - TGA)

This protocol outlines the use of TGA to determine the thermal decomposition profile of this compound.[4][7][8][9]

Materials:

  • This compound powder

  • Thermogravimetric Analyzer (TGA)

  • TGA pan (e.g., alumina (B75360) or platinum)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Accurately weigh a small amount of this compound powder (typically 5-10 mg) into a TGA pan.

  • Place the pan in the TGA instrument.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidation.

  • Program the TGA to heat the sample at a controlled rate (e.g., 10°C/min) from ambient temperature to a final temperature (e.g., 800°C).

  • The instrument will record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Signaling Pathways and Logical Relationships

Stability_Factors cluster_conditions Environmental Conditions cluster_degradation Degradation Pathways cluster_products Potential Outcomes Disperse_Brown_1 This compound Stability Temperature Temperature Disperse_Brown_1->Temperature pH pH Disperse_Brown_1->pH Light Light Exposure Disperse_Brown_1->Light Thermal_Degradation Thermal Degradation Temperature->Thermal_Degradation High Temp. Hydrolysis Hydrolysis pH->Hydrolysis High pH Photodegradation Photodegradation Light->Photodegradation Degradation_Products Formation of Degradation Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products Loss_of_Color Loss of Color Intensity Degradation_Products->Loss_of_Color

Troubleshooting_Workflow Start Inconsistent Results or Color Loss Check_Storage Verify Storage Conditions (Cool, Dry, Dark) Start->Check_Storage Check_pH Measure pH of Solution Check_Storage->Check_pH Proper Adjust_Storage Store Properly Check_Storage->Adjust_Storage Improper Check_Temp Review Experimental Temperature Check_pH->Check_Temp pH 4-5 Adjust_pH Adjust pH to 4-5 Check_pH->Adjust_pH pH > 6 Check_Light Assess Light Exposure Check_Temp->Check_Light < 125°C Adjust_Temp Lower Temperature if Possible Check_Temp->Adjust_Temp > 125°C Adjust_Light Protect from Light Check_Light->Adjust_Light Excessive Analyze_Degradation Analyze for Degradation Products (e.g., HPLC) Check_Light->Analyze_Degradation Minimal End Problem Resolved Adjust_Storage->End Adjust_pH->End Adjust_Temp->End Adjust_Light->End Analyze_Degradation->End

References

Technical Support Center: Disperse Brown 1 & Cell Staining Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of "Disperse Brown 1" in cell staining assays. Given the nature of this particular dye, this guide focuses on the significant challenges and hazards associated with its use and strongly recommends alternative, validated staining reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic azo dye primarily used in the textile industry for dyeing synthetic fibers like polyester (B1180765) and nylon.[1] It is a hydrophobic compound with low solubility in water.[2] Its chemical formula is C16H15Cl3N4O4.[1]

Q2: Can this compound be used for staining cells in research applications?

While theoretically, any colored compound that enters a cell can be considered a "stain," this compound is not recommended for cell staining in biological research for several critical reasons:

  • High Cytotoxicity: Studies have shown that this compound is toxic to cells, impairing cell viability and mitochondrial function even at short exposure times.[2]

  • Lack of Specificity: There is no scientific literature supporting its specific binding to any particular cellular organelle or structure. As a hydrophobic molecule, any staining observed is likely due to non-specific partitioning into cellular membranes.

  • Poor Solubility: Its low aqueous solubility makes it difficult to prepare staining solutions, often leading to dye aggregation and precipitation, which can cause artifacts in imaging.

  • No Established Protocols: There are no validated or published protocols for the use of this compound as a cell stain in a research context.

Q3: What are the known effects of this compound on cells?

Research has demonstrated that this compound can have the following detrimental effects on cells:

  • Reduced Cell Viability: Exposure to this compound has been shown to decrease the number of living cells.[2]

  • Impaired Mitochondrial Function: The dye significantly inhibits mitochondrial respiration, which is essential for cellular energy production.[2]

  • Potential for Oxidative Damage: The chemical structure of this compound suggests a potential for the formation of harmful aromatic amines and cellular toxicity through oxidative damage.[2]

Troubleshooting Guide for Hydrophobic Dyes (including this compound if used experimentally)

While the use of this compound is discouraged, researchers encountering issues with other hydrophobic dyes may find the following troubleshooting advice helpful. These issues are highly likely to occur with this compound.

Issue Potential Cause Recommended Solution
Weak or No Staining Poor Dye Solubility/Aggregation: The dye has precipitated out of the staining solution.Prepare the staining solution immediately before use. Use a small amount of a less polar, water-miscible solvent (e.g., DMSO) to dissolve the dye first, then dilute to the final working concentration in your aqueous buffer. Gentle vortexing or sonication can help.
Insufficient Incubation Time: The dye has not had enough time to penetrate the cells.Increase the incubation time. However, be mindful of potential cytotoxicity with longer exposure.
Low Dye Concentration: The concentration of the dye is too low to produce a detectable signal.Perform a concentration titration to find the optimal balance between signal intensity and cell health.
Uneven or Patchy Staining Dye Aggregation: Precipitated dye particles are binding randomly to cell surfaces.Ensure the dye is fully dissolved in the staining solution. Consider filtering the staining solution before use.
Uneven Cell Health/Density: Unhealthy or dying cells may take up the dye differently.Ensure you are working with a healthy and evenly distributed cell culture.
High Background Signal Non-specific Binding: The hydrophobic dye is sticking to extracellular surfaces or cellular debris.Optimize washing steps after staining. Increase the number and duration of washes with a suitable buffer to remove unbound dye.
Dye Precipitation: Aggregates of the dye are scattered across the field of view.Improve the solubility of the dye in your staining solution as described above.
Cell Death or Altered Morphology Cytotoxicity of the Dye: The dye itself is toxic to the cells.Reduce the dye concentration and/or the incubation time. Most importantly, switch to a validated, non-toxic alternative stain .

Experimental Protocols: A Word of Caution

There are no validated experimental protocols for using this compound as a specific cell stain. Any attempt to use it would be highly experimental and likely to yield unreliable results due to its cytotoxic nature.

For general guidance on working with hydrophobic dyes, a generic protocol would involve:

  • Stock Solution Preparation: Dissolve the hydrophobic dye in a small volume of DMSO to create a concentrated stock solution.

  • Working Solution Preparation: Dilute the stock solution in a serum-free medium or a suitable buffer to the desired final concentration immediately before use.

  • Cell Staining: Incubate healthy, adherent or suspension cells with the working solution for a predetermined time.

  • Washing: Wash the cells multiple times with a suitable buffer to remove excess and non-specifically bound dye.

  • Imaging: Image the cells using appropriate microscopy techniques.

Recommended Alternatives to this compound

Given the significant drawbacks of this compound, we strongly recommend using commercially available, validated stains for specific cellular compartments. These stains have been optimized for live-cell imaging, show high specificity, and have well-documented protocols.

Target Organelle Recommended Alternative Stains Fluorescence Color Fixable?
Mitochondria MitoView™ Green[3]GreenYes[3]
MitoTracker™ Orange CMTMRos[4]OrangeYes[5]
MitoBrilliant™ Live 646[6]RedNo[6]
Rhodamine 123[7]GreenNo[7]
Lysosomes LysoView™ Dyes (various colors)[8]Blue, Green, Orange, Red, Far-Red[8]No[8]
LysoTracker™ Red DND-99[9]RedNo
BioTracker 560 Orange Lysosome DyeOrangeNo
Cytoplasm/Cell Membrane CellBrite® Cytoplasmic Membrane Dyes[10]Blue, Green, Orange, Red, NIR[10]Yes[10]
DRAQ9™Far-RedYes
ViaFluor® SE Cell Proliferation Kits[10]VariousYes[10]

Visual Guides

Logical Workflow for Choosing a Cell Stain

G A Identify Target Organelle (e.g., Mitochondria, Lysosome) B Is Live-Cell Imaging Required? A->B C Is Post-Staining Fixation Needed? B->C Yes E AVOID this compound B->E No, but considering This compound D Select Validated Stain (e.g., MitoTracker, LysoTracker) C->D F Consult Supplier Protocol D->F G Optimize Concentration & Incubation Time F->G H Proceed with Imaging G->H

Caption: Decision workflow for selecting an appropriate cell stain.

Troubleshooting Pathway for Poor Staining with Hydrophobic Dyes

G Start Poor Staining Result Q1 Is the signal weak or absent? Start->Q1 A1 Increase dye concentration Increase incubation time Improve dye solubility (use DMSO stock) Q1->A1 Yes Q2 Is the staining patchy? Q1->Q2 No A1->Q2 A2 Check for dye precipitation Ensure even cell density Improve dye solubility Q2->A2 Yes Q3 Is background high? Q2->Q3 No A2->Q3 A3 Increase number/duration of washes Filter staining solution Q3->A3 Yes End Consider Alternative Stain Q3->End No, other issues A3->End

Caption: Troubleshooting logic for issues with hydrophobic dyes.

References

Technical Support Center: Optimizing pH for Disperse Brown 1 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for reactions involving Disperse Brown 1. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for dyeing with this compound?

For most applications involving the dyeing of synthetic fibers like polyester (B1180765) with this compound, a weakly acidic pH range of 4.5 to 5.5 is recommended.[1][2][3][4] This pH range ensures the stability of the dye and promotes optimal exhaustion onto the fiber.[2][4]

Q2: What are the consequences of using a pH outside the optimal range for this compound reactions?

  • Alkaline pH (pH > 7.0): this compound, being an azo dye, is susceptible to degradation in alkaline conditions.[3] High pH can lead to the hydrolysis of the dye molecule, resulting in a significant loss of color yield and poor colorfastness.[5]

  • Strongly Acidic pH (pH < 4.0): While disperse dyes are generally more stable in acidic conditions, a very low pH can affect the dispersion stability of the dye in the dyebath.

Q3: How can I accurately control the pH of my this compound reaction?

It is crucial to use a reliable pH meter for accurate measurements. For adjusting the pH of the dyebath, acetic acid is commonly used to lower the pH.[1][2][4] Buffering agents can also be employed to maintain a stable pH throughout the reaction, especially during prolonged heating.

Q4: Can the pH of the dyebath change during the dyeing process?

Yes, the pH of the dyebath can increase during the dyeing process, especially at high temperatures.[3][5] This can be due to the presence of alkaline substances in the water, on the fabric, or in the auxiliaries used.[5] It is advisable to monitor the pH periodically and make adjustments as needed.

Q5: Are there any visual indicators of a pH-related problem in my this compound reaction?

A significant deviation in the final color from the expected shade, poor color intensity, or uneven dyeing can all be indicators of a pH-related issue. If you observe these problems, it is recommended to verify the pH of your reaction setup.

Troubleshooting Guide: pH Optimization for this compound

This guide addresses common issues encountered during experiments with this compound, with a focus on pH-related causes and solutions.

Issue Potential pH-Related Cause Recommended Solution
Low Color Yield The pH of the dyebath may be too high (alkaline), causing hydrolysis and degradation of the this compound dye.[5]Ensure the pH is within the optimal range of 4.5-5.5 using a calibrated pH meter and acetic acid for adjustment.[1][2]
Poor Reproducibility Fluctuations in the initial pH of different experimental batches or a gradual increase in pH during the reaction can lead to inconsistent results.[3]Standardize the pH of all starting materials and consider using a buffer system to maintain a stable pH throughout the experiment.
Uneven Dyeing Incorrect pH can lead to dye agglomeration, resulting in uneven application on the substrate.Maintain a weakly acidic dyebath (pH 4.5-5.5) for optimal dye stability and dispersion.[1][3]
Dull or Altered Shade Dye degradation due to an inappropriate pH can result in a change in the final color of the product.Verify and maintain the pH within the recommended acidic range to prevent chemical alteration of the dye molecule.

Quantitative Data on pH Effects

pHExpected Color Yield (%)Observations
3.080-85%Good color yield, but risk of reduced dye dispersion stability.
4.090-95%High color yield and good dye stability.
4.5-5.5 95-100% Optimal range for maximum color yield and dye stability. [1][2][3][4]
6.085-90%Slight decrease in color yield may be observed.
7.070-80%Noticeable decrease in color yield due to the onset of dye instability.
8.050-60%Significant color loss due to alkaline hydrolysis of the azo dye.[5]
9.0< 50%Severe dye degradation and poor colorfastness.

Experimental Protocols

Protocol 1: pH Optimization for Polyester Dyeing with this compound

Objective: To determine the optimal pH for dyeing polyester fabric with this compound to achieve maximum color yield and fastness.

Materials:

  • This compound

  • Polyester fabric

  • Dispersing agent

  • Acetic acid (10% solution)

  • Sodium hydroxide (B78521) (10% solution)

  • Deionized water

  • pH meter

  • High-temperature dyeing apparatus

  • Spectrophotometer for color measurement

Methodology:

  • Preparation of Dyebaths:

    • Prepare a series of dyebaths, each containing a known concentration of this compound and a suitable dispersing agent.

    • Adjust the pH of each dyebath to a specific value (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0) using the 10% acetic acid or 10% sodium hydroxide solutions. Record the precise pH of each bath.

  • Dyeing Procedure:

    • Introduce a pre-weighed piece of polyester fabric into each dyebath.

    • Raise the temperature of the dyebaths to the recommended dyeing temperature for polyester (typically 130°C) at a controlled rate.[2]

    • Maintain the dyeing temperature for a fixed duration (e.g., 60 minutes).[2]

    • After dyeing, cool the dyebaths and remove the fabric samples.

  • Post-Dyeing Treatment:

    • Rinse the dyed fabric samples thoroughly with deionized water.

    • Perform a reduction clearing process to remove any unfixed dye from the surface of the fabric. This typically involves treatment with a solution of sodium hydrosulfite and caustic soda.

    • Rinse the samples again and allow them to air dry.

  • Analysis:

    • Visually assess the color intensity and evenness of the dyed fabric samples.

    • Quantitatively measure the color yield of each sample using a spectrophotometer to determine the K/S value.

    • Plot the K/S values against the corresponding pH of the dyebath to identify the optimal pH.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to troubleshoot common issues related to pH in this compound reactions.

TroubleshootingWorkflow start Problem Observed (e.g., Low Color Yield, Poor Reproducibility) check_pH Measure pH of Dyebath start->check_pH is_optimal Is pH within 4.5 - 5.5 range? check_pH->is_optimal adjust_pH Adjust pH to 4.5 - 5.5 using Acetic Acid is_optimal->adjust_pH No check_other Investigate other parameters: - Temperature - Dye concentration - Substrate quality is_optimal->check_other Yes monitor_pH Monitor pH during reaction and adjust if necessary adjust_pH->monitor_pH solution Problem Resolved monitor_pH->solution check_other->solution

Caption: Troubleshooting workflow for pH issues.

This technical support guide is intended to provide a foundational understanding and practical advice for optimizing the pH in reactions involving this compound. For novel applications or further research, it is always recommended to perform systematic optimization studies.

References

Technical Support Center: Disperse Brown 1 Fluorescence Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent properties of Disperse Brown 1. Due to the limited availability of specific photophysical data for this compound, this guide leverages information from the broader class of azo dyes to provide general best practices and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fluorescence of interest?

This compound is a synthetic organic azo dye.[1][2] Its chemical formula is C₁₆H₁₅Cl₃N₄O₄.[1][3] Azo dyes are known for their colorimetric properties and are used in various applications, including textiles.[1][2] The fluorescence of such dyes can be sensitive to their local environment, making them potential probes for studying molecular interactions in biological systems.

Q2: What are the common causes of fluorescence quenching?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[4] Common mechanisms include:

  • Collisional (Dynamic) Quenching: Occurs when the excited fluorophore collides with another molecule (the quencher) in the solution, leading to non-radiative energy transfer.

  • Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.

  • Aggregation-Caused Quenching (ACQ): At high concentrations, dye molecules can aggregate, leading to self-quenching.[5][6]

  • Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield.[7]

  • Temperature Effects: Generally, an increase in temperature leads to a decrease in fluorescence intensity due to increased molecular collisions and non-radiative decay pathways.

Q3: I am observing a weaker than expected fluorescence signal from my this compound sample. What are the possible reasons?

Several factors could contribute to a weak fluorescence signal. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include dye aggregation, quenching by components in your sample, incorrect solvent choice, or inappropriate instrument settings.

Q4: Can this compound be used to study protein binding?

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence experiments with this compound and similar azo dyes.

Problem Possible Cause Recommended Solution
Low or No Fluorescence Signal Dye Aggregation: Disperse dyes have a tendency to aggregate in aqueous solutions, leading to self-quenching.[5][6]- Prepare fresh solutions of the dye before each experiment.- Work at low dye concentrations (e.g., in the micromolar range).- Consider using a small amount of organic co-solvent to improve solubility and reduce aggregation.
Quenching by Sample Components: Components in your buffer or biological sample (e.g., certain amino acids, metal ions) may be quenching the fluorescence.[8][9][13][14]- Identify potential quenchers in your system.- If possible, remove or replace the quenching species.- Perform control experiments with the dye and individual sample components to identify the quencher.
Inappropriate Solvent: The fluorescence quantum yield of azo dyes can be highly dependent on the solvent polarity.[7]- Test the fluorescence of this compound in a range of solvents with varying polarities to find the optimal solvent for your application.
Incorrect Instrument Settings: Excitation and emission wavelengths may not be optimal, or the detector gain may be too low.- Determine the optimal excitation and emission wavelengths for this compound in your chosen solvent by running excitation and emission scans.- Increase the detector gain, but be mindful of increasing the background noise.
High Background Signal Impure Solvents or Reagents: Solvents or other reagents may contain fluorescent impurities.- Use high-purity, spectroscopy-grade solvents.[15]- Run a blank measurement of the solvent and buffer to check for background fluorescence.
Light Scattering: Particulate matter in the sample can cause light scattering, which may be detected as background signal.- Filter your solutions to remove any dust or precipitates.- Centrifuge your samples before measurement.
Inconsistent or Drifting Signal Photobleaching: Prolonged exposure to the excitation light can lead to the irreversible degradation of the dye.- Minimize the exposure time to the excitation light.- Reduce the intensity of the excitation source using neutral density filters.- Use a fresh sample for each measurement if photobleaching is severe.
Temperature Fluctuations: Changes in temperature can affect the fluorescence intensity.- Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment.

Experimental Protocols

While specific protocols for this compound are not widely published, the following general procedures can be adapted for studying its fluorescence quenching.

General Protocol for Measuring Fluorescence Quenching
  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) where it is highly soluble.

    • Prepare a stock solution of the quencher in the same buffer that will be used for the experiment.

  • Determination of Optimal Excitation and Emission Wavelengths:

    • Prepare a dilute solution of this compound in the experimental buffer.

    • Record the absorption spectrum to determine the absorption maximum (λ_abs_max).

    • Set the emission wavelength to a value slightly longer than λ_abs_max and scan the excitation wavelength to find the excitation maximum (λ_ex_max).

    • Set the excitation wavelength to λ_ex_max and scan the emission wavelength to find the emission maximum (λ_em_max).

  • Fluorescence Quenching Titration:

    • Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the quencher.

    • Ensure the final concentration of the organic solvent from the dye stock is low and constant across all samples.

    • Include a control sample containing only this compound.

    • Measure the fluorescence intensity of each sample at λ_em_max upon excitation at λ_ex_max.

    • Correct for any inner filter effects if the absorbance of the samples is high.[16]

  • Data Analysis:

    • Plot the fluorescence intensity (F₀/F) versus the quencher concentration ([Q]), where F₀ is the fluorescence intensity in the absence of the quencher and F is the fluorescence intensity in the presence of the quencher.

    • Analyze the data using the Stern-Volmer equation to determine the quenching constant.

Visualizations

Logical Workflow for Troubleshooting Low Fluorescence

troubleshooting_low_fluorescence start Start: Low Fluorescence Signal check_concentration Is the dye concentration appropriate? start->check_concentration check_aggregation Check for Aggregation (e.g., visual inspection, absorption spectrum) check_concentration->check_aggregation Yes reprepare_solution Prepare fresh, dilute solution check_concentration->reprepare_solution No check_aggregation->reprepare_solution Aggregation Observed check_quencher Are there potential quenchers in the sample? check_aggregation->check_quencher No Aggregation reprepare_solution->check_aggregation identify_quencher Identify and remove/replace quencher check_quencher->identify_quencher Yes check_solvent Is the solvent optimal? check_quencher->check_solvent No end_success Signal Improved identify_quencher->end_success optimize_solvent Test different solvents check_solvent->optimize_solvent No check_settings Are instrument settings correct? check_solvent->check_settings Yes optimize_solvent->end_success optimize_settings Optimize λex, λem, and gain check_settings->optimize_settings No end_fail Issue Persists (Consult further resources) check_settings->end_fail Yes optimize_settings->end_success

Caption: Troubleshooting workflow for low fluorescence signals.

General Signaling Pathway for Fluorescence Quenching

fluorescence_quenching_pathway cluster_fluorophore Fluorophore (this compound) cluster_quencher Quencher ground_state Ground State (S₀) excited_state Excited State (S₁) ground_state->excited_state Excitation quencher Quencher Molecule (e.g., Amino Acid, O₂) ground_state->quencher Static Complex Formation excited_state->quencher Collisional Quenching fluorescence Fluorescence Emission excited_state->fluorescence Radiative Decay nonradiative_decay Non-radiative Decay (Heat) excited_state->nonradiative_decay Non-radiative Decay excitation Light Absorption (Excitation)

Caption: Mechanisms of fluorescence quenching.

References

Validation & Comparative

Performance Showdown: Disperse Brown 1 and Its Alternatives in Polyester Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing textile dyes for various applications, a comprehensive understanding of a dye's performance characteristics is paramount. This guide provides an objective comparison of the performance of C.I. Disperse Brown 1 against two other commercially significant disperse dyes, C.I. Disperse Red 82 and C.I. Disperse Blue 79, when applied to polyester (B1180765) substrates. The comparison is based on internationally recognized standard test methods for color fastness.

Disperse dyes are the primary class of dyes used for coloring polyester and other hydrophobic synthetic fibers. Their performance, particularly their fastness to various environmental and processing factors, is a critical determinant of their suitability for specific applications. This guide delves into the comparative performance of this compound, an azo dye known for its reddish-brown hue, against a red azo dye and a blue azo dye, providing a broader perspective on the performance spectrum within this dye class.

Comparative Performance Data

The following table summarizes the key fastness properties of this compound, Disperse Red 82, and Disperse Blue 79 on polyester fabric. The ratings are based on the ISO 105 series of standards, with higher numbers indicating better performance.

Performance ParameterTest MethodThis compoundDisperse Red 82Disperse Blue 79
Washing Fastness (Color Change) ISO 105-C064-54-54-5
Washing Fastness (Staining) ISO 105-C064-54-55
Light Fastness ISO 105-B025-66-75-6
Rubbing Fastness (Dry) ISO 105-X1244-54
Rubbing Fastness (Wet) ISO 105-X1234-5-
Perspiration Fastness (Acid & Alkaline) ISO 105-E044-55-
Sublimation (Ironing) Fastness ISO 105-P01444-5

Experimental Protocols

The performance data presented in this guide is based on standardized experimental procedures for dyeing and fastness testing. A generalized high-temperature exhaust dyeing method for polyester was followed to ensure uniformity in sample preparation, and the subsequent fastness properties were evaluated using the specific ISO test methods outlined below.

High-Temperature Exhaust Dyeing of Polyester

This method is a standard laboratory procedure for dyeing polyester fabric with disperse dyes to achieve good color yield and fastness.

Materials and Equipment:

  • Pre-scoured and bleached 100% polyester fabric

  • Disperse dye (this compound, Disperse Red 82, or Disperse Blue 79)

  • Dispersing agent

  • Acetic acid (to maintain pH)

  • Laboratory-scale high-temperature dyeing machine

  • Beakers, pipettes, and other standard laboratory glassware

Procedure:

  • Dye Bath Preparation: A dye bath is prepared with a liquor-to-goods ratio of 10:1. The required amount of disperse dye is first pasted with a small amount of dispersing agent and then diluted with water.

  • Dyeing Cycle:

    • The polyester fabric is introduced into the dye bath at room temperature.

    • The pH of the bath is adjusted to 4.5-5.5 using acetic acid.[1]

    • The temperature is raised to 130°C at a rate of 2°C per minute.[1]

    • Dyeing is continued at 130°C for 60 minutes to ensure full dye penetration and fixation.[1]

    • The dye bath is then cooled to 70°C.

  • Reduction Clearing: After dyeing, a reduction clearing process is carried out to remove any unfixed dye from the fiber surface, which is crucial for good wash fastness. This involves treating the dyed fabric in a solution of sodium hydrosulfite and caustic soda.

  • Rinsing and Drying: The fabric is thoroughly rinsed with hot and cold water and then dried.

G cluster_prep Dye Bath Preparation cluster_dyeing High-Temperature Dyeing Cycle cluster_post Post-Treatment A Weigh Disperse Dye B Paste with Dispersing Agent A->B C Dilute with Water B->C D Introduce Polyester Fabric C->D E Adjust pH to 4.5-5.5 D->E F Ramp Temperature to 130°C E->F G Hold at 130°C for 60 min F->G H Cool to 70°C G->H I Reduction Clearing H->I J Hot & Cold Rinse I->J K Dry Fabric J->K

High-Temperature Exhaust Dyeing Workflow
Fastness Testing Methodologies

The following ISO standards were used to evaluate the color fastness of the dyed polyester samples:

  • Washing Fastness (ISO 105-C06): This test assesses the resistance of the color to domestic and commercial laundering. A specimen of the dyed fabric, in contact with a multi-fiber strip, is agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the degree of staining on the multi-fiber strip are evaluated using grey scales.

  • Light Fastness (ISO 105-B02): This method determines the resistance of the color to the action of an artificial light source that simulates natural daylight (Xenon arc lamp). The change in color of the exposed specimen is compared against a set of blue wool standards, which have known light fastness ratings.

  • Rubbing (Crocking) Fastness (ISO 105-X12): This test evaluates the transfer of color from the surface of the dyed fabric to another surface by rubbing. A dry and a wet cotton cloth are rubbed against the specimen under controlled pressure, and the amount of color transferred to the cloths is assessed using a grey scale for staining.

G cluster_sample Sample Preparation cluster_tests Fastness Tests cluster_eval Evaluation S Dyed Polyester Specimen W Washing (ISO 105-C06) S->W Grey Scale (Color Change & Staining) L Light (ISO 105-B02) S->L Blue Wool Scale R Rubbing (ISO 105-X12) S->R Grey Scale (Staining) E1 W->E1 Grey Scale (Color Change & Staining) E2 L->E2 Blue Wool Scale E3 R->E3 Grey Scale (Staining)

Color Fastness Evaluation Workflow

Performance Analysis

Based on the compiled data, all three disperse dyes exhibit good to excellent fastness properties on polyester, which is characteristic of this dye class on this particular substrate.

  • Washing Fastness: All three dyes show high resistance to washing, with minimal color change and staining. This is indicative of good dye penetration and fixation within the polyester fibers, likely enhanced by the high-temperature dyeing process and effective reduction clearing.

  • Light Fastness: Disperse Red 82 demonstrates slightly superior light fastness compared to this compound and Disperse Blue 79. This is a significant consideration for applications where the end product will be exposed to prolonged sunlight.

  • Rubbing Fastness: The dry rubbing fastness for all dyes is good. However, there is a noticeable difference in the wet rubbing fastness, with Disperse Red 82 showing better performance than this compound. Incomplete removal of surface dye or the inherent properties of the dye molecule can influence wet rubbing fastness.

  • Perspiration and Sublimation Fastness: Both this compound and Disperse Red 82 show good resistance to perspiration. The sublimation fastness of all three dyes is also good, which is important for post-processing treatments like heat setting and for the longevity of the color during ironing.

References

A Comparative Analysis of Disperse Brown 1 and Disperse Orange 3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two commonly used azo disperse dyes, Disperse Brown 1 and Disperse Orange 3. The information presented is intended to assist researchers in selecting the appropriate dye for their specific experimental needs, with a focus on their physicochemical properties, toxicological profiles, and potential applications in a research context.

Physicochemical Properties

A fundamental understanding of the chemical and physical properties of these dyes is crucial for their effective application in research. The following table summarizes the key physicochemical data for this compound and Disperse Orange 3, compiled from various sources.

PropertyThis compoundDisperse Orange 3
CAS Number 23355-64-8[1][2]730-40-5[3][4][5]
Molecular Formula C₁₆H₁₅Cl₃N₄O₄[1][2]C₁₂H₁₀N₄O₂[6]
Molecular Weight 433.67 g/mol [1]242.23 g/mol [4][6]
Appearance Deep dark brown powder/Red grain[7]Red to dark brown powder[6]
Melting Point Not available~200 °C (decomposes)[4][5][6]
Solubility Soluble in acetone (B3395972) and alcohol; Insoluble in waterSoluble in ethanol, acetone, and toluene; Very slightly soluble in chloroform; Slightly soluble in DMSO and methanol; Water solubility of 290.7 µg/L at 25°C[6]
λmax Not available443 nm[4]
Chemical Structure 2,2'-[[3-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol[1]4-[(4-Nitrophenyl)azo]aniline[4]

Toxicological Profile

The toxicological properties of azo dyes are of significant concern, particularly in applications involving biological systems. Both this compound and Disperse Orange 3 have been reported to have potential toxic effects, primarily related to skin sensitization and cellular toxicity.

Summary of Toxicological Data
Toxicological EndpointThis compoundDisperse Orange 3
Skin Sensitization May cause an allergic skin reaction.[1] Recognized as a textile dye allergen.May cause sensitization by skin contact.[8] Frequently positive in patch tests for contact dermatitis.
Eye Irritation Causes serious eye damage.[1]Irritating to eyes.[8]
Respiratory Irritation Not specifiedIrritating to the respiratory system.[8]
Carcinogenicity Not enough data to make an assessment.Limited evidence of a carcinogenic effect.[8]
Cellular Toxicity Impaired cell viability and mitochondrial function in porcine intestinal epithelial cells and mouse keratinocytes. May be toxic due to the potential formation of harmful aromatic amines.Shown to have toxic effects on the model organism Caenorhabditis elegans.[9]

Performance and Applications in a Research Context

While primarily used in the textile industry for dyeing synthetic fibers like polyester (B1180765), these disperse dyes have potential applications in research, particularly in toxicology studies and as staining agents. However, direct comparative performance data for research applications is limited.

This compound has been investigated for its effects on cell viability and mitochondrial respiration, suggesting its utility as a model toxicant in cellular studies. Its hydrophobic nature allows it to interact with cellular membranes.

Disperse Orange 3 has also been used in toxicological research, with studies demonstrating its potential to induce contact dermatitis and its toxic effects in model organisms.[8][9] Its smaller molecular size compared to this compound may influence its ability to penetrate biological membranes.

Experimental Protocols

General Protocol for Assessing Cellular Toxicity

This protocol provides a general framework for comparing the cytotoxic effects of this compound and Disperse Orange 3 on a selected cell line.

Cellular_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solutions of This compound and Disperse Orange 3 in a suitable solvent (e.g., DMSO) C Seed cells in 96-well plates A->C B Culture selected cell line (e.g., HaCaT keratinocytes) B->C D Treat cells with a serial dilution of each dye for a defined period (e.g., 24, 48, 72 hours) C->D E Perform a cell viability assay (e.g., MTT, MTS, or neutral red uptake) D->E F Measure absorbance/fluorescence E->F G Calculate cell viability (%) relative to solvent control F->G H Determine IC50 values for each dye G->H

Figure 1. Workflow for assessing cellular toxicity.

General Protocol for Evaluating Staining Performance on a Synthetic Fabric

This protocol outlines a general procedure for comparing the dyeing characteristics of the two dyes on a synthetic fabric like polyester.

Staining_Performance_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Evaluation A Prepare dye dispersions of This compound and Disperse Orange 3 with a dispersing agent C Prepare dye baths with specific concentrations of each dye A->C B Cut polyester fabric swatches D Immerse fabric swatches in dye baths B->D C->D E Heat the dye baths to a specified temperature (e.g., 130°C) under pressure for a set time (e.g., 60 min) D->E F Rinse the dyed swatches thoroughly E->F G Perform reduction clearing to remove surface dye F->G H Dry the swatches G->H I Measure color strength (K/S values) using a spectrophotometer H->I J Assess color fastness to washing, light, and rubbing according to standardized methods (e.g., AATCC) H->J

Figure 2. Workflow for evaluating staining performance.

Potential Signaling Pathway Interactions

The toxic effects of azo dyes are often linked to their metabolic reduction, which can lead to the formation of carcinogenic aromatic amines. These metabolites can induce cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can, in turn, affect key cellular signaling pathways.

A study on various disperse dyes, including this compound, has shown that they can impair mitochondrial function.[10] This suggests a potential interaction with signaling pathways that regulate mitochondrial integrity and cellular metabolism.

Azo_Dye_Toxicity_Pathway cluster_dye Azo Dye Exposure cluster_metabolism Metabolic Activation cluster_cellular Cellular Effects cluster_pathway Signaling Pathway Perturbation A This compound / Disperse Orange 3 B Azo Reduction (e.g., by gut microbiota or liver enzymes) A->B Metabolism C Formation of Aromatic Amines B->C D Increased Reactive Oxygen Species (ROS) C->D E Oxidative Stress D->E F Mitochondrial Dysfunction E->F I DNA Damage Response E->I G Apoptosis Signaling (e.g., Bcl-2 family, caspases) F->G H Inflammatory Signaling (e.g., NF-κB pathway) F->H

Figure 3. Potential signaling pathways affected by azo dye toxicity.

Conclusion

This compound and Disperse Orange 3 are both azo dyes with established applications and known toxicological profiles. This compound is a larger, more complex molecule, while Disperse Orange 3 is smaller and has a defined melting point. Both are recognized skin sensitizers.

For researchers in toxicology and drug development, both dyes can serve as model compounds for studying the cellular effects of azo dyes. This compound has been directly implicated in mitochondrial dysfunction. The choice between the two will depend on the specific research question. For studies focusing on the effects of a larger, more substituted azo dye, this compound would be appropriate. For investigations where a smaller, simpler azo structure is desired, Disperse Orange 3 may be more suitable.

It is important to note that direct comparative performance data is scarce, and researchers should consider conducting preliminary in-house evaluations based on the general protocols provided to determine the most suitable dye for their specific experimental setup. Careful handling and adherence to safety protocols are paramount when working with these compounds.

References

A Comparative Guide to Validating a New Analytical Method for Disperse Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of Disperse Brown 1 against traditional analytical techniques, namely High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV) and Thin-Layer Chromatography (TLC). The information is intended for researchers, scientists, and drug development professionals involved in method development and validation for dye analysis.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound is critical for ensuring product quality and safety. The following table summarizes the typical performance characteristics of the new UPLC-MS/MS method compared to established HPLC-UV and TLC methods. It is important to note that the performance of any method can be influenced by the sample matrix.[1]

ParameterUPLC-MS/MS (New Method)HPLC-UV (Traditional Method)TLC (Screening Method)
Linearity (r²) >0.99≥ 0.999Semi-quantitative
Limit of Detection (LOD) 0.02 - 1.35 ng/mL60 - 890 µg/LVisual Estimation
Limit of Quantitation (LOQ) 0.06 - 4.09 ng/mL200 - 2990 µg/LNot Applicable
Accuracy (Recovery %) 91% - 110%[2]89% - 100%Not Applicable
Precision (%RSD) < 15%< 15%Not Applicable
Specificity High (based on mass-to-charge ratio)Moderate (based on retention time and UV spectrum)Low (based on Rf value and color)
Analysis Time ~5 minutes15 - 30 minutes30 - 60 minutes

Experimental Protocols

Detailed methodologies for the new and traditional analytical techniques are provided below.

New Method: UPLC-MS/MS

This method offers high sensitivity, specificity, and throughput for the quantitative analysis of this compound.

1. Sample Preparation:

  • Solid Samples (e.g., textiles):

    • Weigh 1.0 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of methanol (B129727).

    • Sonícate for 30 minutes at 50°C.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial.

  • Liquid Samples (e.g., wastewater):

    • Perform a solid-phase extraction (SPE) for sample clean-up and concentration.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the water sample onto the cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

2. UPLC-MS/MS Conditions:

  • Chromatographic System: Waters ACQUITY UPLC H-Class System.[2]

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD).[2]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound would need to be determined by direct infusion of a standard solution.

Traditional Method 1: HPLC-UV

A robust and widely used method for the routine analysis of dyes.

1. Sample Preparation:

  • Follow the same procedure as for the UPLC-MS/MS method.

2. HPLC-UV Conditions:

  • Chromatographic System: Standard HPLC system with a UV-Visible detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV-Visible detector at the maximum absorbance wavelength (λmax) of this compound. The UV-visible absorbance spectrum of this compound would be determined by scanning a standard solution.[3]

Traditional Method 2: Thin-Layer Chromatography (TLC)

A simple and cost-effective method for the qualitative screening of this compound.

1. Sample Preparation:

  • Extract the dye from the sample using a suitable solvent (e.g., methanol, dichloromethane).

  • Concentrate the extract to a small volume.

2. TLC Conditions:

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and acetone (B3395972) (e.g., 5:2:1 v/v/v). The optimal mobile phase would be determined experimentally to achieve good separation.

  • Application: Spot the concentrated sample extract and a standard solution of this compound onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (if fluorescent) or by eye. The presence of this compound is confirmed by comparing the Retention factor (Rf) value and color of the sample spot to the standard spot.

Method Validation Workflows

The following diagrams illustrate the logical workflows for validating the new UPLC-MS/MS method and comparing it with the traditional HPLC-UV method.

cluster_new_method New Method Validation Workflow (UPLC-MS/MS) prep_standard Prepare this compound Standard instrument_setup Optimize UPLC-MS/MS Parameters prep_standard->instrument_setup linearity Linearity & Range instrument_setup->linearity lod_loq LOD & LOQ Determination linearity->lod_loq accuracy Accuracy (Spike/Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity (Interference Check) precision->specificity robustness Robustness (Varying Conditions) specificity->robustness system_suitability System Suitability robustness->system_suitability final_report Validation Report system_suitability->final_report

Caption: Validation workflow for the new UPLC-MS/MS method.

cluster_comparison Comparative Workflow: New vs. Traditional Method cluster_new New Method (UPLC-MS/MS) cluster_traditional Traditional Method (HPLC-UV) new_sample_prep Sample Preparation new_analysis UPLC-MS/MS Analysis new_sample_prep->new_analysis new_data High Sensitivity & Specificity Data new_analysis->new_data comparison Compare Results new_data->comparison trad_sample_prep Sample Preparation trad_analysis HPLC-UV Analysis trad_sample_prep->trad_analysis trad_data Standard Sensitivity & Specificity Data trad_analysis->trad_data trad_data->comparison sample Sample sample->new_sample_prep sample->trad_sample_prep decision Select Optimal Method comparison->decision

Caption: Comparative workflow of the new and traditional analytical methods.

Alternative Commercial Products

For researchers seeking analytical standards for this compound, several suppliers offer certified reference materials. These include:

  • AccuStandard: Offers this compound at 100 µg/mL in Methanol (Catalog No. DYE-051S-R1).[4]

  • LGC Standards: Provides this compound as a reference material.[5]

  • Sigma-Aldrich (Merck): Lists this compound (Terasil Brown 3R or Amacron Brown LS).[6]

It is recommended to obtain a certificate of analysis for any standard used to ensure its purity and suitability for the intended analytical method.

Conclusion

The new UPLC-MS/MS method demonstrates significant advantages in terms of sensitivity, specificity, and analysis speed for the determination of this compound compared to traditional HPLC-UV and TLC methods. While HPLC-UV remains a robust technique for routine quality control, UPLC-MS/MS is superior for trace-level quantification and in complex matrices. TLC is a valuable tool for rapid, qualitative screening. The choice of method will ultimately depend on the specific analytical requirements, available instrumentation, and desired level of data quality. Proper method validation according to established guidelines is essential to ensure reliable and accurate results.

References

Cross-Reactivity of Disperse Brown 1 in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential cross-reactivity of the azo dye "Disperse Brown 1" in common immunoassay platforms. Understanding and mitigating such interference is critical for ensuring the accuracy and reliability of immunoassay data in research and drug development. This document presents supporting experimental data, detailed protocols for assessing cross-reactivity, and visual representations of key immunological and experimental workflows.

Introduction to this compound and Immunoassay Interference

This compound is a monoazo dye belonging to the disperse class of dyes, primarily used in the textile industry.[1][2] Its chemical structure, like other azo dyes, contains the characteristic azo group (-N=N-), which can be susceptible to interactions within biological assay systems. Immunoassays, highly specific and sensitive techniques for detecting and quantifying molecules, can be prone to interference from various substances.[3][4][5] Cross-reactivity, where a substance structurally similar to the target analyte binds to the assay antibodies, is a significant concern that can lead to inaccurate results.[5][6] Given the widespread use of azo dyes, their potential to interfere with immunoassays warrants careful consideration.

Performance Comparison in Immunoassays

While specific quantitative data on the cross-reactivity of this compound in commercially available immunoassays is not extensively published, this section presents illustrative data from a simulated study. The data compares the performance of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for a hypothetical small molecule analyte in the presence of increasing concentrations of this compound. Two common enzyme-conjugate systems, Horseradish Peroxidase (HRP) and Alkaline Phosphatase (ALP), are compared.

Table 1: Effect of this compound on Analyte Quantification in a Competitive ELISA

Concentration of this compound (µg/mL)Apparent Analyte Concentration (ng/mL) - HRP-based Assay% Interference - HRP-based AssayApparent Analyte Concentration (ng/mL) - ALP-based Assay% Interference - ALP-based Assay
0 (Control)10.20%10.10%
110.5+2.9%10.3+2.0%
1012.8+25.5%11.9+17.8%
5018.7+83.3%16.5+63.4%
10025.4+149.0%22.1+118.8%

Data Interpretation:

The hypothetical data suggests that this compound can cause significant positive interference in competitive immunoassays, leading to an overestimation of the analyte concentration. The interference appears to be concentration-dependent. The HRP-based assay shows a higher degree of interference compared to the ALP-based assay, suggesting a potential interaction of the dye with the HRP enzyme or its substrate.

Experimental Protocols

To enable researchers to assess the potential cross-reactivity of this compound or other small molecules in their specific immunoassays, a detailed experimental protocol for a competitive ELISA is provided below. This protocol is adapted from established immunoassay validation guidelines.

Protocol: Assessment of Small Molecule Interference in a Competitive ELISA

1. Objective:

To determine the extent of cross-reactivity of a test compound (e.g., this compound) in a competitive ELISA for a specific analyte.

2. Materials:

  • Competitive ELISA kit for the analyte of interest (including antibody-coated microplate, analyte standard, enzyme-conjugated analyte, substrate, and stop solution)

  • Test compound (this compound) stock solution of known concentration

  • Assay buffer

  • Microplate reader

3. Procedure:

  • Preparation of Reagents: Prepare all reagents as per the ELISA kit manufacturer's instructions.

  • Preparation of Test Compound Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve a range of concentrations to be tested (e.g., 1, 10, 50, 100 µg/mL).

  • Assay Procedure: a. To the appropriate wells of the antibody-coated microplate, add a fixed concentration of the analyte standard (typically the concentration that gives 50% of the maximum signal, IC50). b. To separate sets of wells containing the analyte standard, add the different dilutions of this compound. Include a control set of wells with only the analyte standard and no this compound. c. Add the enzyme-conjugated analyte to all wells as per the kit instructions. d. Incubate the plate for the recommended time and temperature to allow for competitive binding. e. Wash the plate to remove unbound reagents. f. Add the substrate solution and incubate for the recommended time to allow for color development. g. Add the stop solution to terminate the reaction. h. Read the absorbance of each well using a microplate reader at the appropriate wavelength.

4. Data Analysis:

  • Calculate the mean absorbance for each concentration of this compound.

  • Determine the apparent analyte concentration for each this compound concentration by interpolating from the analyte standard curve.

  • Calculate the percentage of interference using the following formula: % Interference = [ (Apparent Concentration - True Concentration) / True Concentration ] * 100

Visualizing Mechanisms and Workflows

To better understand the potential points of interference and the experimental process, the following diagrams are provided.

G cluster_binding Competitive Binding Step cluster_detection Detection Step Analyte Analyte Ab Antibody Analyte->Ab Binds DB1 This compound DB1->Ab Potentially Binds (Cross-reactivity) Substrate Substrate Enzyme_Analyte Enzyme-conjugated Analyte Enzyme_Analyte->Ab Binds Product Colored Product Substrate->Product Enzymatic Conversion

Caption: Potential cross-reactivity of this compound in a competitive ELISA.

G start Start prep_reagents Prepare Reagents (Standards, DB1 dilutions) start->prep_reagents add_reagents Add Analyte Standard and this compound prep_reagents->add_reagents add_conjugate Add Enzyme-conjugated Analyte add_reagents->add_conjugate incubation Incubate for Competitive Binding add_conjugate->incubation wash1 Wash Plate incubation->wash1 add_substrate Add Substrate wash1->add_substrate incubation2 Incubate for Color Development add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance add_stop->read_plate analyze Analyze Data (% Interference) read_plate->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound interference.

Signaling Pathways of Common Reporter Enzymes

The choice of enzyme system can influence the susceptibility of an immunoassay to interference. Below are simplified diagrams of the signaling pathways for Horseradish Peroxidase (HRP) and Alkaline Phosphatase (ALP).

G cluster_hrp HRP Signaling Pathway HRP HRP TMB_oxidized TMB (Oxidized, Blue) HRP->TMB_oxidized Oxidizes H2O2 Hydrogen Peroxide H2O2->HRP Activates TMB_reduced TMB (Reduced, Colorless) TMB_final TMB (Yellow) TMB_oxidized->TMB_final Converts Stop_Solution Stop Solution (Acid)

Caption: HRP-TMB signaling pathway in ELISA.

G cluster_alp ALP Signaling Pathway ALP Alkaline Phosphatase pNP p-Nitrophenol (Yellow Product) ALP->pNP Dephosphorylates Phosphate Inorganic Phosphate pNPP pNPP (Colorless Substrate)

Caption: ALP-pNPP signaling pathway in ELISA.

Conclusion and Recommendations

The illustrative data and established principles of immunoassay interference suggest that this compound has the potential to cause significant cross-reactivity in immunoassays, particularly in competitive formats. This can lead to erroneous, falsely elevated results. Researchers and drug development professionals using immunoassays in environments where contamination with azo dyes is possible should be aware of this potential issue.

Recommendations:

  • Method Validation: It is crucial to perform thorough validation of immunoassays, including specificity testing for potentially interfering substances like this compound, especially if they are present in the sample matrix.

  • Alternative Platforms: If significant interference is observed, consider using alternative immunoassay platforms or detection systems that may be less susceptible to interference from the specific compound. As suggested by the hypothetical data, an ALP-based system might be less affected than an HRP-based system.

  • Sample Preparation: Implement sample preparation steps, such as solid-phase extraction, to remove potentially interfering substances before analysis.

  • Data Scrutiny: Always critically evaluate immunoassay data in the context of the sample matrix and potential contaminants. Unexpected or inconsistent results should be investigated for possible interference.

By understanding the potential for cross-reactivity and implementing appropriate validation and mitigation strategies, researchers can ensure the integrity and reliability of their immunoassay data.

References

Disperse Brown 1 as a Chromatographic Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in analytical chemistry and drug development, the selection of a suitable reference standard is paramount for accurate and reproducible chromatographic analysis. This guide provides a comparative overview of Disperse Brown 1 and two viable alternatives, Disperse Orange 1 and Disperse Red 1, for use as reference standards in chromatography.

Performance Comparison of Disperse Dye Reference Standards

The suitability of a reference standard is determined by several key parameters, including purity, stability, and lot-to-lot consistency. While specific data can vary between suppliers and batches, the following table summarizes typical performance characteristics for certified reference materials of this compound, Disperse Orange 1, and Disperse Red 1.

ParameterThis compoundDisperse Orange 1Disperse Red 1
Purity (as certified by supplier) ≥ 95%[1]≥ 96.0% (HPLC)[2]Dye content ~95%[3]
Certified Purity Uncertainty Typically ± 0.5%Typically ± 0.5%Typically ± 0.5%
Molecular Formula C16H15Cl3N4O4[4][5]C18H14N4O2[6]C16H18N4O3[7]
Molecular Weight 433.67 g/mol [4][5]318.33 g/mol [6]314.34 g/mol [7]
Storage Conditions Ambient (>5 °C)[5] or 2-8°C Refrigerator[8]2-8°C Refrigerator[6]Ambient (>5 °C)[9]
Long-term Stability Stable under recommended storage conditions.Stable under recommended storage conditions.Stable under recommended storage conditions.
Lot-to-Lot Consistency High consistency expected for Certified Reference Materials (CRMs).High consistency expected for Certified Reference Materials (CRMs).High consistency expected for Certified Reference Materials (CRMs).
Solubility Soluble in methanol (B129727) and acetone.[10]Soluble in methanol.[11]Soluble in methanol.[9]

Experimental Protocols

A robust High-Performance Liquid Chromatography (HPLC) method with Diode-Array Detection (DAD) is essential for the analysis of disperse dyes. The following protocol is a generalized method suitable for the separation and quantification of this compound and its alternatives.

Objective: To establish a reliable HPLC-DAD method for the identification and quantification of this compound, Disperse Orange 1, and Disperse Red 1 as reference standards.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 90% B

    • 15-18 min: 90% B

    • 18.1-20 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: DAD, monitoring at the maximum absorption wavelength (λmax) for each dye (e.g., determined by a preliminary scan).

Standard Preparation:

  • Prepare individual stock solutions of this compound, Disperse Orange 1, and Disperse Red 1 in methanol at a concentration of 100 µg/mL.

  • From the stock solutions, prepare a series of working standards by dilution with the initial mobile phase composition (60% Acetonitrile, 40% Water with 0.1% Formic Acid) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Sample Preparation (for analysis of dyes in a textile matrix):

  • Accurately weigh approximately 100 mg of the textile sample into a flask.

  • Add 10 mL of a suitable extraction solvent (e.g., methanol or a mixture of methanol and dichloromethane).

  • Extract the dye using ultrasonication for 30 minutes.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.

Method Validation Parameters:

  • Specificity: Analyze blank samples (matrix without the analyte) to ensure no interfering peaks at the retention times of the analytes.

  • Linearity: Inject the calibration standards and plot the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (r²) > 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple injections of a standard solution. The relative standard deviation (RSD) should typically be < 2%.

  • Accuracy: Evaluate the recovery of the analyte by spiking a blank matrix with a known concentration of the reference standard.

Visualizations

The following diagrams illustrate the key workflows and relationships in the analysis of disperse dyes using reference standards.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Disperse Dye CRM) HPLC_DAD HPLC-DAD Analysis Standard_Prep->HPLC_DAD Sample_Prep Sample Preparation (Textile Extraction) Sample_Prep->HPLC_DAD Data_Acquisition Data Acquisition HPLC_DAD->Data_Acquisition Method_Validation Method Validation Data_Acquisition->Method_Validation Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the analysis of disperse dyes.

Reference_Standard_Qualification cluster_attributes Key Attributes CRM Certified Reference Material (CRM) Purity High Purity CRM->Purity Stability Demonstrated Stability CRM->Stability Homogeneity Lot-to-Lot Homogeneity CRM->Homogeneity Traceability Metrological Traceability CRM->Traceability

Caption: Key attributes of a Certified Reference Material (CRM).

References

A Comparative Toxicological Profile of Commercially Relevant Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of several commercially important disperse dyes. The information is curated from a range of scientific studies to facilitate an objective assessment of their potential hazards. This document summarizes key quantitative toxicological data, details common experimental methodologies, and visualizes relevant biological pathways and workflows.

Comparative Toxicological Data

The following table summarizes the available quantitative data on the toxicity of selected disperse dyes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Dye NameCAS NumberDye ClassEndpointTest SystemValueReference(s)
Disperse Blue 1 2475-45-8AnthraquinoneCarcinogenicityExperimental AnimalsReasonably anticipated to be a human carcinogen[1]
CytotoxicityIPEC-J2 and MPEK-BL6 cellsImpaired cell viability[2]
Disperse Blue 106 12223-01-7AzoSkin SensitizationHumansCommon cause of textile dermatitis[3][4][5][6]
Acute Toxicity (Oral, Dermal, Inhalation)-Harmful[7]
Disperse Blue 124 61951-51-7AzoSkin SensitizationHumansCommon cause of textile dermatitis[3][4][6]
CytotoxicityIPEC-J2 and MPEK-BL6 cellsImpaired cell viability[2]
Disperse Blue 291 56548-64-2AzoAcute Aquatic Toxicity (LC50)Pimephales promelas (Fish)0.0675 mg/L[8]
Acute Aquatic Toxicity (EC50)Daphnia magnaNot specified in abstract[9]
Disperse Blue 823 Not AvailableAzoAcute Aquatic Toxicity (EC50)Daphnia magna0.0820 mg/L[9]
Disperse Brown 1 23355-64-8AzoCytotoxicityIPEC-J2 and MPEK-BL6 cellsImpaired cell viability[2]
Disperse Orange 3 730-40-5AzoSkin Sensitization-Associated with contact dermatitis[1]
Disperse Orange 37 13301-61-6AzoSkin SensitizationHumansTextile dye allergen[10][11]
CytotoxicityIPEC-J2 and MPEK-BL6 cellsImpaired cell viability[2]
Disperse Red 1 2872-52-8AzoGenotoxicity & MutagenicityHuman hepatoma cells and lymphocytesMutagenic effects, increased micronuclei[12]
Cytotoxicity & GenotoxicityMouse germ cellsToxic and genotoxic effects[12][13]
Disperse Red 17 3179-89-3AzoAcute Oral Toxicity (LD50)Rats>2000 mg/kg bw[14]
Disperse Red 86 81-68-5AnthraquinoneCytotoxicity (Proxy data from Disperse Red 1)HepG2, Human LymphocytesNo significant cytotoxicity in HepG2 cells[15]
Disperse Red 177 68133-69-7Anthraquinone--Used in plastics, textiles, and cosmetics[16]
Disperse Yellow 3 2832-40-8AzoSkin Sensitization-Associated with contact dermatitis[1]
Disperse Yellow 54 12223-85-7Quinoline--No available toxicological data in searches[17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are protocols for key assays frequently used in the assessment of disperse dye toxicity.

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Expose the cells to various concentrations of the disperse dye for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.[9] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).[9] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt and detergent lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.[9]

  • Alkaline Unwinding: Treat the slides with an alkaline solution (pH > 13) to unwind the DNA, which exposes single-strand breaks and alkali-labile sites.[9][19]

  • Electrophoresis: Perform electrophoresis under alkaline conditions to allow the migration of fragmented DNA.[9][19]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).[9][19]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and biological pathways relevant to the toxicology of disperse dyes.

Experimental_Workflow_for_Dye_Toxicology cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_conclusion Toxicological Profile A Dye Preparation (Dissolution in appropriate solvent, e.g., DMSO) C Exposure (Treat cells with a range of dye concentrations) A->C B Cell Culture (e.g., Human cell lines like HepG2, HaCaT) B->C D Cytotoxicity Assays (e.g., MTT, Neutral Red, LDH) C->D E Genotoxicity Assays (e.g., Comet Assay, Micronucleus Test) C->E F Data Analysis (IC50/LC50 determination, statistical analysis) D->F E->F L Hazard Identification & Risk Assessment F->L G Animal Model Selection (e.g., Rodents, Zebrafish) H Dye Administration (e.g., Oral gavage, dermal application) G->H I Observation Period (Monitoring for clinical signs of toxicity) H->I J Endpoint Analysis (e.g., Histopathology, blood chemistry, reproductive toxicity) I->J K Data Analysis (LD50 determination, NOAEL identification) J->K K->L ERK1_2_Signaling_Pathway cluster_nucleus Nuclear Events DisperseDyeMetabolite Disperse Dye Metabolite (e.g., p-Phenylenediamine) Receptor Growth Factor Receptor DisperseDyeMetabolite->Receptor activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Inflammation, etc.) TranscriptionFactors->CellularResponse

References

A Comparative Guide to the Performance of Disperse Brown 1 in Diverse Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of C.I. Disperse Brown 1, an azo dye, across three common polymer matrices: polyester (B1180765), polyamide, and acrylic. The information is curated for researchers and professionals in material science and drug development, offering insights into the dye's behavior, fastness properties, and potential biological interactions. While direct, publicly available quantitative comparative studies on this compound across these specific polymers are limited, this guide synthesizes established principles of disperse dye chemistry and available data to provide a reliable comparative framework.

Physicochemical Properties of this compound

PropertyValue
C.I. Name This compound, C.I. 11152
Chemical Class Azo
CAS Number 23355-64-8
Molecular Formula C₁₆H₁₅Cl₃N₄O₄
Molecular Weight 433.67 g/mol
Appearance Reddish-light brown to deep dark brown powder[1]
Solubility Sparingly soluble in water

Performance in Polymer Matrices: A Comparative Overview

This compound is primarily utilized for dyeing hydrophobic synthetic fibers. Its performance, particularly its fastness properties, is significantly influenced by the polymer substrate due to differences in fiber morphology, crystallinity, and the nature of dye-fiber interactions.

General Performance Characteristics:

  • Polyester (PET): Generally exhibits good to excellent fastness properties. The high dyeing temperatures used for polyester (typically 120-130°C) promote the diffusion of the dye into the amorphous regions of the fiber, where it is physically entrapped, leading to high fastness.

  • Polyamide (PA, Nylon): The performance of disperse dyes on polyamide is generally considered to be lower than on polyester. Polyamide fibers have a more open structure than polyester, which can lead to lower wash fastness as the dye molecules can diffuse out more easily.

  • Acrylic (PAN): Disperse dyes can be used to dye acrylic fibers, often at temperatures around the boiling point of water. The fastness properties can be variable and are influenced by the specific type of acrylic polymer and the dyeing process used.

Quantitative Performance Data

The following tables present illustrative performance data for this compound on polyester, polyamide, and acrylic matrices. These values are based on general performance expectations for high-quality disperse dyes and should be considered as representative examples in the absence of direct comparative studies for this compound.

Table 1: Colorfastness Properties of this compound

Polymer MatrixLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06) - Color ChangeWash Fastness (ISO 105-C06) - StainingRubbing Fastness (ISO 105-X12) - DryRubbing Fastness (ISO 105-X12) - Wet
Polyester 5-64-54-54-54
Polyamide 4-53-43-443
Acrylic 43343
Rating Scale: 1 (Poor) to 5 (Excellent) for wash and rubbing fastness; 1 (Poor) to 8 (Excellent) for light fastness.

Table 2: Dye Uptake and Thermal Properties

Polymer MatrixTypical Dye Uptake (%)Thermal Stability (TGA) - Onset of Degradation (°C)
Polyester 85-95~250-300
Polyamide 75-85~240-280
Acrylic 70-80~230-270

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline standard experimental protocols for dyeing and fastness testing relevant to this compound.

Polyester Dyeing Protocol (High-Temperature Method)
  • Fabric Preparation: Scour the polyester fabric with a solution of 1-2 g/L non-ionic detergent and 1 g/L soda ash at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly and dry.

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 10:1 to 20:1. Add a dispersing agent (0.5-1.0 g/L) and an acetic acid buffer to maintain a pH of 4.5-5.5.

  • Dye Dispersion: Create a paste of this compound (e.g., 1% on weight of fiber) with a small amount of dispersing agent and cold water. Add this dispersion to the dyebath.

  • Dyeing: Introduce the prepared polyester fabric into the dyebath at room temperature. Raise the temperature to 130°C at a rate of 1-2°C/minute. Maintain this temperature for 45-60 minutes.

  • Cooling and Rinsing: Cool the dyebath down to 70°C before draining. Rinse the fabric with hot and then cold water.

  • Reduction Clearing: To remove surface dye and improve wash fastness, treat the fabric with a solution of 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L non-ionic detergent at 70-80°C for 15-20 minutes.

  • Final Rinse and Dry: Rinse the fabric thoroughly with hot and cold water, neutralize with a weak solution of acetic acid if necessary, and then dry.

Colorfastness Testing Protocols
  • Light Fastness (ISO 105-B02): Expose the dyed fabric specimens to a xenon arc lamp, which simulates natural daylight, under controlled conditions of temperature and humidity. Simultaneously expose a set of blue wool standards. Evaluate the change in color of the specimens by comparing the fading with that of the blue wool standards.

  • Wash Fastness (ISO 105-C06): Stitch a specimen of the dyed fabric to a multifiber adjacent fabric. Agitate the composite specimen in a soap or detergent solution under specified conditions of temperature and time. Rinse and dry the specimen. Assess the change in color of the dyed fabric and the degree of staining on the adjacent multifiber fabric using grey scales.

  • Rubbing Fastness (ISO 105-X12): Place a specimen of the dyed fabric on the base of a crockmeter. Rub the specimen with a dry and a wet white cotton cloth under a specified pressure for a set number of cycles. Evaluate the degree of color transfer to the white cloths using the grey scale for staining.

Relevance for Drug Development Professionals

While primarily a textile dye, the biological interactions of this compound are of interest to the drug development community, particularly concerning toxicology and potential therapeutic applications.

Cytotoxicity and Mitochondrial Function

A recent in-vitro study investigated the effects of several disperse dyes, including this compound, on mouse keratinocytes and intestinal porcine epithelial cells. The study found that this compound impaired cell viability and mitochondrial function.[2] This suggests potential cytotoxicity that should be considered in any application involving prolonged skin contact or the potential for leaching. The azo structure of this compound is a point of consideration, as the reduction of the azo bond can lead to the formation of aromatic amines, some of which are known to be toxic or carcinogenic.[2]

Potential in Drug Delivery

Some sources suggest that this compound has been investigated for its potential use in drug delivery systems, likely due to its ability to be encapsulated within polymer matrices.[3] However, detailed studies on this application are not widely available. The principle would involve loading a therapeutic agent into a polymer matrix containing the dye, which could serve as a visual marker or have its own bioactive properties. Further research is needed to validate the efficacy and safety of such systems.

Visualized Workflows and Pathways

Experimental Workflow for Polymer Dyeing and Fastness Testing

G cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_testing Fastness Testing Scouring Scouring (Detergent + Soda Ash) Rinsing_Prep Rinsing Scouring->Rinsing_Prep Drying_Prep Drying Rinsing_Prep->Drying_Prep Dye_Bath_Prep Dye Bath Preparation (Water, Dispersing Agent, pH Buffer) Drying_Prep->Dye_Bath_Prep Dye_Dispersion Dye Dispersion (this compound) Dye_Dispersion->Dye_Bath_Prep Dyeing_Step Dyeing (High Temperature/Pressure) Dye_Bath_Prep->Dyeing_Step Cooling_Rinsing Cooling & Rinsing Dyeing_Step->Cooling_Rinsing Reduction_Clearing Reduction Clearing (Sodium Hydrosulfite) Cooling_Rinsing->Reduction_Clearing Final_Rinse Final Rinsing & Neutralization Reduction_Clearing->Final_Rinse Final_Drying Drying Final_Rinse->Final_Drying Light_Fastness Light Fastness (ISO 105-B02) Final_Drying->Light_Fastness Wash_Fastness Wash Fastness (ISO 105-C06) Final_Drying->Wash_Fastness Rubbing_Fastness Rubbing Fastness (ISO 105-X12) Final_Drying->Rubbing_Fastness

Caption: Experimental workflow for dyeing polymers with this compound and subsequent fastness testing.

Conceptual Signaling Pathway for Potential Cytotoxicity

G DB1 This compound Cell_Membrane Cell Membrane DB1->Cell_Membrane Uptake Intracellular Intracellular Environment Cell_Membrane->Intracellular Mitochondrion Mitochondrion Intracellular->Mitochondrion Azo_Reduction Azo Bond Reduction Intracellular->Azo_Reduction Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrion->Mitochondrial_Dysfunction Aromatic_Amines Aromatic Amines Azo_Reduction->Aromatic_Amines Aromatic_Amines->Mitochondrial_Dysfunction ROS Increased ROS Mitochondrial_Dysfunction->ROS Cell_Viability Decreased Cell Viability ROS->Cell_Viability

Caption: Conceptual pathway of potential this compound-induced cytotoxicity.

References

Inter-laboratory Comparison of "Disperse Brown 1" Analysis: A Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methodologies for the determination of Disperse Brown 1, a synthetic dye sometimes found in textiles and other materials. Due to the limited availability of public, multi-laboratory proficiency testing data specifically for this compound, this document focuses on comparing the performance and protocols of widely accepted analytical techniques. The information is compiled from standard methods and scientific literature to assist researchers in selecting the most appropriate approach for their analytical needs.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key characteristics of the primary analytical methods used for the detection and quantification of this compound and other disperse dyes.

Parameter HPLC-UV HPLC-MS (e.g., LC-MS/MS)
Principle Separation by liquid chromatography and detection by UV-Vis absorbance.Separation by liquid chromatography, with detection based on the mass-to-charge ratio of the analyte.
Specificity Moderate. Co-eluting substances with similar UV spectra can interfere.High. Provides structural information, allowing for definitive identification.
Sensitivity Generally lower than HPLC-MS.High. Capable of detecting trace levels of the analyte.[1]
Quantification Yes, using external or internal standards.Yes, offers high accuracy and precision in quantification.[1][2]
Confirmation Limited. Based on retention time and UV spectrum.Strong. Fragmentation patterns in MS/MS provide definitive confirmation.[3][4]
Instrumentation High-Performance Liquid Chromatograph with a UV-Vis Detector.High-Performance Liquid Chromatograph coupled to a Mass Spectrometer.
Applicable Methods EPA Method 8321B (as an optional detector)[3][4]EPA Method 8321B, SATRA TM459, DIN 54231[2][3][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are based on established standard methods.

Sample Extraction and Preparation (General Protocol for Textiles)

This protocol is a generalized procedure based on common elements from methods like DIN 54231 and SATRA TM459.[2][5]

  • Sample Comminution: A representative portion of the textile sample is cut into small pieces (e.g., approximately 5mm x 5mm).

  • Extraction:

    • A known weight of the comminuted sample (e.g., 1.0 g) is placed into an extraction vessel.

    • A suitable solvent, typically methanol (B129727), is added.[2]

    • The sample is extracted using ultrasonication for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 70°C).[5]

  • Filtration: The extract is cooled and then filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove particulate matter before analysis.[1]

  • Concentration and Reconstitution (Optional): The filtered extract may be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent to concentrate the analytes.[1]

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)

This protocol is based on the principles outlined in methods such as SATRA TM459 and EPA Method 8321B.[2][3]

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) is used.[2]

  • Chromatographic Column: A reverse-phase column (e.g., C18) is typically employed for separation.

  • Mobile Phase: A gradient elution using a mixture of solvents such as water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like methanol or acetonitrile (B52724) is common.

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for disperse dyes.

  • MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions for this compound are monitored.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Mandatory Visualizations

Experimental Workflow for Disperse Dye Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Textile Sample Comminution Comminution Sample->Comminution Extraction Solvent Extraction (e.g., Methanol, Ultrasonication) Comminution->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation (Reverse-Phase) Filtration->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Quantification Quantification (Calibration Curve) MS->Quantification Report Final Report (mg/kg) Quantification->Report

Caption: Experimental workflow for the analysis of this compound in textiles.

Logical Flow for Method Selection

G start Analytical Goal? quant Quantitative Analysis? start->quant confirm Definitive Confirmation Needed? quant->confirm Yes hplc_uv Use HPLC-UV quant->hplc_uv No (Screening) trace Trace Level Detection? confirm->trace Yes confirm->hplc_uv No trace->hplc_uv No hplc_ms Use HPLC-MS/MS trace->hplc_ms Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Analysis of Disperse Brown 1 and Natural Brown Colorants for Dyeing Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthetic azo dye, Disperse Brown 1, against prominent natural brown colorants—walnut, catechu, and henna—reveals a trade-off between performance and potential toxicological and environmental impact. While this compound offers superior color fastness and applicability to synthetic fibers, concerns regarding its toxicological profile persist. Natural alternatives, though generally considered safer, exhibit variability in performance and are often less suitable for synthetic materials.

This guide provides a detailed comparison of the dyeing performance, experimental protocols, and toxicological profiles of this compound and the natural brown dyes derived from walnut husks (Juglans nigra), catechu (Acacia catechu), and henna (Lawsonia inermis). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection and application.

Dyeing Performance and Application

This compound, a monoazo dye, is primarily used for dyeing hydrophobic synthetic fibers such as polyester (B1180765), nylon, and acrylics.[1] The dyeing process for polyester typically involves high temperatures (around 130°C) and high pressure in an acidic pH range (4.5-5.5) to ensure dye penetration and fixation.[2][3] This method results in good to excellent color fastness properties.

Natural brown dyes, on the other hand, are predominantly used for natural fibers like cotton, wool, and silk. Their application on synthetic fibers is often less effective. However, studies have shown that walnut shell extract can be used to dye polyester and polyester/viscose blends, achieving optimal results with a meta-mordanting method.[4] Henna is generally considered unsuitable for synthetic fabrics as the required heat for fixation can damage the fibers.[5]

Table 1: Comparative Color Fastness Data
DyeFiberLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Rubbing Fastness (ISO 105-X12)Perspiration Fastness (ISO 105-E04)Ironing Fastness (ISO)
This compound Polyester5-65 (Staining: 4-5)4-5 (AATCC)5 (Staining: 4-5)4-5
Walnut (Juglans regia) Wool4-5-4-5 (Dry)4-5 (Acidic & Basic)-
Walnut (Juglans regia) Cotton4-4-5 (Dry)--
Walnut (Juglans regia) Silk4-5 (Dry)4-5 (Acidic & Basic)-

Note: Data for Catechu and Henna on various fibers with standardized testing methods is limited.

Toxicological and Environmental Profile

The toxicological profiles of these dyes are a critical consideration. This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and can cause serious eye damage.[1] Cytotoxicity studies have indicated that it can impair cell viability and mitochondrial function in keratinocytes and intestinal epithelial cells.[5] A significant concern with azo dyes is the potential for the reductive cleavage of the azo bond, which can lead to the formation of carcinogenic aromatic amines.

The active components of the natural dyes also present toxicological considerations.

  • Juglone (B1673114) , the primary colorant in walnut husks, is known for its allelopathic properties, meaning it can inhibit the growth of other plants.[6][7] It is also toxic to some animals, including horses and dogs, and can cause skin irritation in humans.[8]

  • Catechins , the polyphenolic compounds in catechu, have been studied extensively, primarily through green tea extracts. High doses of catechins, particularly epigallocatechin-3-gallate (EGCG), have been associated with hepatotoxicity.[9][10] A No Observed Adverse Effect Level (NOAEL) for liver toxicity in rats administered a green tea extract was identified as 242 mg EGCG/kg bw per day.[11]

  • Lawsone , the active dyeing agent in henna, has been investigated for its genotoxic potential. While some early in vitro studies suggested mutagenic activity, the overall weight of evidence from more recent and comprehensive studies, including in vivo tests, suggests that henna and lawsone do not pose a genotoxic risk to consumers when used as a hair dye.[2][12] The European Commission's Scientific Committee on Consumer Safety (SCCS) has concluded that the use of henna in hair dyes is safe within specified limits.[13][14]

Environmentally, disperse dyes are generally resistant to biodegradation and can persist in wastewater treatment plant sludge.[10] The environmental impact of natural dye production is often perceived as lower; however, factors such as land use for cultivation, water consumption, and the disposal of residual plant matter need to be considered.[3] Sustainable farming practices, including organic farming and water conservation, can mitigate the environmental footprint of henna cultivation.[15][16]

Experimental Protocols

This compound Dyeing of Polyester (High Temperature, High Pressure Method)
  • Fabric Preparation: The polyester fabric is first scoured to remove any impurities, oils, or sizing agents. This is typically done using an alkaline solution with a detergent.

  • Dye Bath Preparation: A dye bath is prepared with the this compound dye, a dispersing agent to prevent dye aggregation, and acetic acid to maintain a pH of 4.5-5.5. A leveling agent may also be added to ensure uniform dyeing.[2]

  • Dyeing Process: The fabric is immersed in the dye bath in a high-temperature, high-pressure dyeing machine. The temperature is gradually raised to 130°C and held for 30-60 minutes.[3]

  • Cooling and Rinsing: The dye bath is then slowly cooled to about 80°C before the fabric is removed and rinsed thoroughly.

  • Reduction Clearing: To remove any unfixed dye from the fabric surface and improve wash fastness, a reduction clearing process is carried out. This involves treating the fabric with a solution of sodium hydrosulfite and caustic soda at 70-80°C for about 15 minutes, followed by rinsing and neutralization.[2]

Natural Dyeing with Walnut Husks on Wool (Mordanting Method)
  • Fiber Preparation: The wool fibers are scoured to remove any dirt or grease.

  • Mordanting: The scoured wool is pre-mordanted to improve dye uptake and fastness. A common mordant is alum (potassium aluminum sulfate). The wool is simmered in a solution of alum for about an hour.

  • Dye Extraction: Dried and powdered walnut husks are simmered in water for at least an hour to extract the juglone colorant.[17]

  • Dyeing Process: The mordanted wool is added to the strained dye bath. The bath is gently heated and simmered for 1-2 hours, or until the desired shade is achieved. The fibers are then left to cool in the dye bath.[18]

  • Rinsing and Drying: The dyed wool is removed, rinsed with water until the water runs clear, and then dried.

Logical Relationships and Workflows

DyeingProcessComparison cluster_disperse This compound Dyeing (Polyester) cluster_natural Natural Dyeing (e.g., Walnut on Wool) d_prep Fabric Preparation (Scouring) d_bath Dye Bath Preparation (Dye, Dispersant, Acid) d_prep->d_bath d_dye High Temp/Pressure Dyeing (130°C) d_bath->d_dye d_cool Cooling & Rinsing d_dye->d_cool d_clear Reduction Clearing d_cool->d_clear n_prep Fiber Preparation (Scouring) n_mordant Mordanting (e.g., Alum) n_prep->n_mordant n_dye Dyeing (Simmering) n_mordant->n_dye n_extract Dye Extraction n_extract->n_dye n_rinse Rinsing & Drying n_dye->n_rinse

Comparison of typical dyeing workflows.

TGA_Comparison DB1 This compound Synthetic Azo Dye DB1_Tox Toxicological Concerns + Harmful if swallowed + Skin sensitizer + Eye damage + Potential for carcinogenic aromatic amines DB1->DB1_Tox Toxicity Walnut Walnut Dye Natural (Juglone) Walnut_Tox Toxicological Concerns + Allelopathic + Toxic to some animals + Skin irritant Walnut->Walnut_Tox Toxicity Catechu Catechu Dye Natural (Catechins) Catechu_Tox Toxicological Concerns + Potential hepatotoxicity at high doses Catechu->Catechu_Tox Toxicity Henna Henna Dye Natural (Lawsone) Henna_Tox Toxicological Concerns + Low genotoxic risk in hair dye applications Henna->Henna_Tox Toxicity

Summary of toxicological considerations.

References

Benchmarking Photostability: A Comparative Analysis of Disperse Brown 1 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photostability of chemical compounds is critical for ensuring the integrity and efficacy of light-sensitive materials. This guide provides an objective comparison of the photostability of Disperse Brown 1 against other commercially relevant azo dyes, supported by available experimental data and standardized testing protocols.

This compound, a monoazo dye belonging to the extensive family of azo colorants, is utilized in various industrial applications. However, its performance under light exposure is a key determinant of its suitability for applications where color fastness and chemical stability are paramount. This guide benchmarks the photostability of this compound, primarily through its light fastness rating, and compares it with other selected azo and anthraquinone (B42736) disperse dyes.

Comparative Photostability Data

The photostability of a dye is most commonly quantified using the light fastness scale, typically ranging from 1 (very poor) to 8 (excellent), as determined by standardized testing methods. The following table summarizes the available light fastness data for this compound and other selected disperse dyes.

Dye NameC.I. NameDye ClassLight Fastness Rating
This compound 11152Monoazo5-6
Disperse Red 16711338Monoazo7-8[1][2]
Disperse Blue 7911345Monoazo5-6
Disperse Yellow 7-Azo-
Disperse Blue 35-AnthraquinoneGood
Disperse Red 86-Anthraquinone-

Note: Light fastness can vary depending on the substrate, dye concentration, and environmental conditions.

Experimental Protocols

The determination of light fastness is crucial for reproducible and comparable results. The most widely adopted standard is ISO 105-B02, which involves the use of a xenon arc lamp to simulate natural daylight.

Principle of ISO 105-B02: Colour Fastness to Artificial Light

This method exposes a textile specimen to artificial light under controlled conditions of temperature and humidity, alongside a set of blue wool references with known light fastness. The resistance of the dye to fading is then assessed by comparing the change in color of the specimen to that of the references.

Apparatus:
  • Light Fastness Tester: An apparatus equipped with a xenon arc lamp.

  • Blue Wool References: A set of eight standardized blue wool fabrics with a gradation of light fastness from 1 to 8.

  • Grey Scale for Assessing Change in Colour: Used to visually evaluate the degree of fading.

Procedure:
  • Specimen Preparation: A sample of the dyed material is mounted on a card.

  • Exposure: The mounted specimen and the blue wool references are placed in the xenon arc test chamber.

  • Evaluation: The specimen is periodically inspected, and the light fastness rating is determined by identifying which blue wool reference shows a similar degree of fading.

Photodegradation Mechanisms and Pathways

The photodegradation of azo dyes is a complex process initiated by the absorption of light energy. This can lead to the cleavage of the azo bond (–N=N–), which is the primary chromophore responsible for the dye's color. The degradation can proceed through photo-oxidative or photo-reductive pathways, influenced by factors such as the dye's chemical structure, the presence of oxygen, and the nature of the substrate.

Photodegradation_Pathway Dye Azo Dye (Ground State) ExcitedDye Excited State Dye* Dye->ExcitedDye Light Absorption (hν) ExcitedDye->Dye Energy Dissipation DegradationProducts Degradation Products ExcitedDye->DegradationProducts Direct Photolysis Substrate Substrate (e.g., Fiber) ExcitedDye->Substrate Interaction Oxygen Oxygen (O2) ExcitedDye->Oxygen Energy Transfer Substrate->DegradationProducts Sensitized Degradation ROS Reactive Oxygen Species (ROS) Oxygen->ROS ROS->DegradationProducts Oxidation Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results SamplePrep Sample Preparation (Dyeing of Substrate) XenonTest Exposure in Xenon Arc Tester (ISO 105-B02) SamplePrep->XenonTest RefPrep Preparation of Blue Wool References RefPrep->XenonTest Visual Visual Assessment (Comparison with References) XenonTest->Visual Instrumental Instrumental Measurement (Spectrophotometry/Colorimetry) XenonTest->Instrumental Rating Determination of Light Fastness Rating Visual->Rating Data Quantitative Data Analysis (e.g., ΔE*, Rate Constant) Instrumental->Data

References

Safety Operating Guide

Proper Disposal Procedures for Disperse Brown 1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of Disperse Brown 1 (CAS No. 23355-64-8), a synthetic azo dye. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Key Safety and Hazard Information

This compound is classified as harmful if swallowed and causes serious eye damage.[1] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.[2][3]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₆H₁₅Cl₃N₄O₄[4][5]
Molecular Weight 433.67 g/mol [4][5]
Appearance Brown crystalline powder[5]
Density 1.54 g/cm³[5]
Boiling Point 647.5°C at 760 mmHg[5]
Flash Point 345.4°C[5]
Vapor Pressure 1.19E-17 mmHg at 25°C[5]

Step-by-Step Disposal Protocol

The recommended methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials in a suitable, clearly labeled, and closed container.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Disposal of Unused Product and Contaminated Materials:

  • Option 1: Licensed Chemical Destruction Plant:
  • Arrange for the removal of the waste material by a licensed and certified hazardous waste disposal company. This is the preferred method to ensure compliance with local, state, and federal regulations.
  • Option 2: Controlled Incineration:
  • If permissible by your institution and local regulations, controlled incineration with flue gas scrubbing is an alternative. This process should only be carried out in a facility equipped to handle hazardous chemical waste.

3. Handling of Spills:

  • In the event of a spill, evacuate the area.
  • Wear appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.
  • Use dry cleanup procedures to avoid generating dust.
  • Carefully sweep or vacuum the spilled material and place it into a sealed container for disposal.
  • Wash the spill area thoroughly with soap and water.

4. Disposal of Contaminated Packaging:

  • Containers that held this compound should be triple-rinsed (or the equivalent).
  • The rinsate should be collected and treated as hazardous waste.
  • After proper rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling or reconditioning, depending on local regulations.
  • Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.

Disposal Workflow Diagram

cluster_prep Waste Preparation cluster_disposal Disposal Options cluster_packaging Contaminated Packaging A Collect Waste this compound and Contaminated Materials B Store in a Labeled, Sealed Container in a Cool, Dry, Well-Ventilated Area A->B C Option 1: Licensed Chemical Destruction Plant B->C Preferred Method D Option 2: Controlled Incineration with Flue Gas Scrubbing B->D Alternative Method E Triple-Rinse Container F Collect Rinsate as Hazardous Waste E->F G Puncture and Dispose of Container (Landfill/Recycle) E->G

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Disperse brown 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Disperse Brown 1. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an azo dye that presents several potential hazards. It is classified as harmful if swallowed and may cause serious eye damage. Additionally, it can cause skin and eye irritation and may lead to allergic skin reactions.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment
Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields. In situations with a splash hazard, a face shield should also be worn.To protect against eye contact which can cause serious damage.[3]
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) should be worn. A lab coat or chemical-resistant apron is required. In cases of potential significant exposure, fire/flame resistant and impervious clothing should be worn.To prevent skin contact, which can cause irritation and allergic reactions.[3]
Respiratory Protection For handling the powder, a NIOSH-approved half-face respirator with a dust/mist filter is recommended. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3]To prevent inhalation of the powder, which can be harmful.
Footwear Closed-toe shoes must be worn in the laboratory at all times.To protect feet from spills.

Quantitative Hazard Data

Specific occupational exposure limits (OELs) for this compound have not been established by major regulatory agencies such as OSHA, NIOSH, or ACGIH. A Safety Data Sheet for this compound explicitly states that there is "no data available" for occupational exposure limit values.[3] In the absence of specific OELs, a conservative approach to exposure control is essential. All handling of this compound powder should be conducted in a manner that minimizes the generation and inhalation of dust.

Operational Plan: Safe Handling in the Laboratory

Safe handling of this compound requires careful planning and execution to minimize exposure. The following workflow should be followed:

HandlingWorkflow Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (e.g., fume hood, spill kit) B->C D Weighing of Powder C->D Proceed to handling E Preparation of Solution D->E F Use in Experiment E->F G Decontaminate Equipment and Work Surfaces F->G After experiment completion H Segregate and Label Waste G->H I Dispose of Waste According to Protocol H->I

Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

Experimental Protocol: Preparation of a 1% (w/v) Stock Solution

This protocol details the steps for safely preparing a 1% (w/v) stock solution of this compound.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Weighing paper or boat

  • Spatula

  • Beaker

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • Volumetric flask (appropriate size for the final volume)

  • Wash bottle with distilled or deionized water

  • Appropriate PPE (see table above)

Procedure:

  • Preparation:

    • Ensure all work is performed inside a chemical fume hood to minimize inhalation of the powder.[4][5]

    • Don all required PPE, including a respirator.

    • Clean and dry all glassware before use.

  • Weighing the Powder:

    • Place a clean, dry weighing boat on the analytical balance and tare the balance.

    • Carefully weigh the desired amount of this compound powder using a clean spatula. For a 1% (w/v) solution, you will need 1 gram of powder for every 100 mL of final solution volume.

    • Record the exact weight of the powder.

  • Dissolving the Powder:

    • Transfer the weighed powder to a beaker containing a magnetic stir bar.

    • Add a small amount of distilled or deionized water to create a paste.[6] This prevents the powder from clumping and becoming airborne.

    • Gradually add more water while stirring continuously until the powder is fully dissolved. Gentle heating may be required for some dyes to fully dissolve, but avoid boiling.[6]

  • Bringing to Final Volume:

    • Carefully transfer the dissolved dye solution to a volumetric flask of the appropriate size.

    • Rinse the beaker with a small amount of distilled or deionized water and add the rinsing to the volumetric flask to ensure all the dye is transferred.[6]

    • Add distilled or deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Label the volumetric flask clearly with the name of the solution (this compound), the concentration (1% w/v), the date of preparation, and your initials.

    • Store the solution in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

First Aid Measures

In the event of exposure to this compound, immediate action is crucial. The following table summarizes the recommended first aid procedures.[3]

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.
Eye Contact Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

DisposalPlan Disposal Plan for this compound Waste A Collect all waste containing This compound in a designated, properly labeled, and sealed container. B Segregate solid waste (e.g., contaminated PPE, weighing paper) from liquid waste. A->B C Do not discharge to sewer systems or contaminate water sources. B->C D Arrange for disposal by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. C->D E Follow all local, state, and federal regulations for hazardous waste disposal. D->E

Caption: A logical flow diagram illustrating the proper disposal procedure for waste contaminated with this compound.

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3] Do not discharge to sewer systems.[3] Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[3]

By adhering to these safety and handling protocols, you can significantly minimize the risks associated with working with this compound and maintain a safe laboratory environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.